Skatole-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
134.19 g/mol |
IUPAC Name |
3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3 |
InChI Key |
ZFRKQXVRDFCRJG-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CC1=CNC2=CC=CC=C12 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Skatole-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Skatole-d3, a deuterated analog of Skatole (3-methylindole). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis and as tracers in metabolic studies.
Core Chemical Properties
This compound, also known as 3-Methylindole-d3, is a synthetic, stable isotope-labeled form of skatole where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of skatole in various biological matrices.
| Property | Value | Reference |
| Molecular Formula | C9H6D3N | [1][2] |
| Molecular Weight | 134.19 g/mol | [1][2] |
| CAS Number | 111399-60-1 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 92-93 °C | [4] |
| Boiling Point | 265-266 °C (for unlabeled skatole) | [5][6][7] |
| Solubility | DMSO: 100 mg/mL (745.21 mM) | [1] |
Chemical Structure
The foundational structure of this compound is the indole ring system, with a deuterium-labeled methyl group attached at the C3 position. The IUPAC name for this compound is 3-(trideuteriomethyl)-1H-indole.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the methylation of indole using a deuterated methylating agent. One reported synthesis achieved an 81% yield via the [D3]methylation of indole.[8]
Illustrative Synthesis Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Quantification by Stable Isotope Dilution Assay (SIDA) using GC-MS
This compound is frequently employed as an internal standard in Stable Isotope Dilution Analysis (SIDA) for the accurate quantification of skatole in complex samples like animal fat.
Experimental Workflow for SIDA-GC-MS:
-
Sample Preparation: A known amount of this compound is spiked into the sample (e.g., pig back fat).
-
Extraction: The analytes (skatole and this compound) are extracted from the matrix using an appropriate solvent.
-
Derivatization (Optional): Analytes may be derivatized to improve their chromatographic properties.
-
GC-MS Analysis: The extract is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of both skatole and this compound.
-
Quantification: The concentration of skatole in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for Skatole quantification using SIDA-GC-MS with this compound.
Role in Signaling Pathway Research
While this compound is primarily used as an analytical standard, its unlabeled counterpart, skatole, has been shown to modulate cellular signaling pathways. Skatole, produced by intestinal bacteria, activates aryl hydrocarbon receptors (AhR) and the p38 MAP kinase pathway, thereby regulating intestinal epithelial cell functions.[1][9][10] The use of this compound in such studies can help in elucidating the metabolic fate of skatole while investigating these pathways.
Simplified Skatole Signaling Pathway:
Caption: Simplified signaling pathway of Skatole.
Conclusion
This compound is an invaluable tool for researchers in various fields, particularly in analytical chemistry and drug metabolism. Its well-defined chemical properties and the clear mass shift it provides make it an excellent internal standard for accurate and precise quantification of skatole. Furthermore, its potential use as a tracer in metabolic studies can aid in a deeper understanding of the biological roles of skatole, including its impact on cellular signaling pathways. This guide provides the foundational technical information required for the effective application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. glpbio.com [glpbio.com]
- 4. rsc.org [rsc.org]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. skatole, 83-34-1 [thegoodscentscompany.com]
- 7. Skatole (3-Methylindole) (Sciotole) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Skatole-d3
This guide provides a comprehensive overview of the synthesis and purification of Skatole-d3 (3-(trideuteromethyl)-1H-indole), a crucial labeled compound for researchers, scientists, and drug development professionals. This compound serves as an internal standard in quantitative mass spectrometry-based analyses, particularly in metabolic studies and for monitoring boar taint in pork products.[1][2] This document details the synthetic methodology, purification protocols, and relevant biological signaling pathways associated with skatole.
Synthesis of this compound
The primary synthetic route to this compound is through the deuteromethylation of indole. A common method involves the reaction of indole with a deuterated methylating agent. One reported synthesis achieves an 81% yield via the [D3] methylation of indole.[1]
Experimental Protocol: Synthesis via Deuteromethylation
This protocol is adapted from general methylation procedures for indoles.
Reagents and Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Deuterated methyl iodide (CD3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a solution of indole in anhydrous THF under an argon atmosphere at 0 °C, add sodium hydride (1.5 equivalents) portion-wise.
-
Stir the resulting mixture at 0 °C for 20 minutes.
-
Add deuterated methyl iodide (2.0 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
Quantitative Data: Synthesis
| Parameter | Value | Reference |
| Starting Material | Indole | [3] |
| Deuterating Agent | Deuterated methyl iodide (CD3I) | [3] |
| Base | Sodium Hydride (NaH) | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | Approximately 1.5 hours | [3] |
| Reported Yield | 81% (for [D3] methylation of indole) | [1] |
Purification of this compound
The crude this compound can be purified using standard laboratory techniques such as column chromatography and recrystallization.
Experimental Protocol: Purification
1. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexanes and ethyl acetate. The polarity can be gradually increased to elute the product. A starting mixture of 95:5 (hexanes:ethyl acetate) is a reasonable starting point.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
2. Recrystallization:
-
Solvent System: A suitable solvent for recrystallization is one in which skatole is soluble at high temperatures but sparingly soluble at low temperatures. Petroleum ether is a commonly used solvent for the recrystallization of skatole. A mixed solvent system such as ethanol-water or hexane-ethyl acetate can also be effective.
-
Procedure:
-
Dissolve the partially purified this compound in a minimal amount of the hot recrystallization solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Quantitative Data: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | White solid | [4] |
| Melting Point | 92-93 °C | [4] |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.87 (s, 1H), 7.61 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 8.1 Hz, 1H), 7.25 – 7.19 (m, 1H), 7.18 – 7.12 (m, 1H), 6.97 (d, J = 2.1 Hz, 1H) | [4] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 136.41, 128.45, 121.98, 121.70, 119.23, 118.96, 111.72, 111.06, 8.99 (m, J = 18.8 Hz, 1C) | [4] |
| GC-MS | This compound is amenable to GC-MS analysis, often used for its quantification as an internal standard. The mass spectrum would show a molecular ion peak at m/z 134. | [5][6] |
Biological Signaling Pathways Involving Skatole
Skatole, a bacterial metabolite of tryptophan, is known to interact with and modulate cellular signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7] Understanding these interactions is crucial for drug development and toxicology studies.
Skatole Synthesis and Purification Workflow
Skatole-Activated Signaling Pathways
Skatole directly interacts with and activates the Aryl Hydrocarbon Receptor (AhR).[7] Upon activation, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the DNA. This binding initiates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.[8]
Independently of AhR, skatole can also activate the p38 MAPK signaling pathway.[7] This activation can lead to various cellular responses, including inflammation and apoptosis (cell death).[9][10] The dual activation of AhR-dependent and p38-mediated pathways highlights the complex role of skatole in cellular function and pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Skatole-induced p38 and JNK activation coordinately upregulates, whereas AhR activation partially attenuates TNFα expression in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Skatole-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Skatole-d3, a deuterated analog of Skatole. This document summarizes its chemical and physical properties, and explores its applications in biological research, particularly concerning the aryl hydrocarbon receptor (AhR) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate its use in a laboratory setting.
Core Data Presentation
This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods due to its isotopic labeling. Its properties, along with those of its non-deuterated counterpart, are summarized below.
| Property | This compound | Skatole |
| CAS Number | 111399-60-1[1][2] | 83-34-1 |
| Molecular Formula | C₉H₆D₃N[2] | C₉H₉N |
| Molecular Weight | 134.19 g/mol [2] | 131.17 g/mol |
| Appearance | White to pale yellow crystalline solid | White to brownish scales |
| Melting Point | Not specified | 95-96 °C |
| Boiling Point | Not specified | 265-266 °C |
| Solubility | Soluble in organic solvents like DMSO[1] | Soluble in ethanol, ether, and other organic solvents; slightly soluble in water. |
Signaling Pathways
Skatole, the non-deuterated form of this compound, is known to modulate key cellular signaling pathways, primarily the Aryl Hydrocarbon Receptor (AhR) pathway and the p38 MAPK pathway.
Skatole-Induced AhR Signaling Pathway
Skatole acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the Skatole-AhR complex translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in metabolism.
Skatole-Induced p38 MAPK Activation Pathway
Skatole can also induce cellular stress, leading to the activation of the p38 MAPK pathway. This involves a cascade of phosphorylation events, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 can then phosphorylate downstream transcription factors, influencing the expression of genes involved in inflammation and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments involving Skatole and this compound are provided below.
Luciferase Reporter Gene Assay for AhR Activation
This protocol is designed to quantify the activation of the AhR signaling pathway by Skatole using a luciferase reporter gene assay in a suitable cell line, such as HepG2.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pXRE-Luc reporter plasmid (containing XRE sequences upstream of a luciferase gene)
-
pRL-TK (Renilla luciferase control plasmid)
-
Lipofectamine 2000 or similar transfection reagent
-
Skatole (dissolved in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect the cells with the pXRE-Luc reporter plasmid and the pRL-TK control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Skatole Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Skatole (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 nM TCDD).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Western Blot for p38 MAPK Activation
This protocol details the detection of phosphorylated (activated) p38 MAPK in Caco-2 cells following treatment with Skatole.
Materials:
-
Caco-2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Skatole (dissolved in DMSO)
-
SB203580 (p38 inhibitor, as a negative control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Treatment: Culture Caco-2 cells to 80-90% confluency. Treat the cells with Skatole at various concentrations and time points. A pre-treatment with the p38 inhibitor SB203580 can be included for some samples.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
LC-MS/MS Method for Skatole Quantification using this compound
This protocol provides a general framework for the quantification of Skatole in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
Materials:
-
Biological matrix (e.g., plasma)
-
Skatole and this compound standards
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample, add 10 µL of this compound internal standard solution (of known concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Skatole: Q1 (e.g., m/z 132.1) -> Q3 (e.g., m/z 117.1)
-
This compound: Q1 (e.g., m/z 135.1) -> Q3 (e.g., m/z 120.1)
-
-
Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Skatole to this compound against the concentration of Skatole standards.
-
Quantify the amount of Skatole in the unknown samples using the calibration curve.
-
References
The Isotopic Purity of Skatole-d3: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Skatole-d3 (3-Methylindole-d3) is the deuterium-labeled analogue of Skatole (3-methylindole), a heterocyclic organic compound produced from the metabolic breakdown of tryptophan by intestinal microflora.[1] In quantitative bioanalysis, particularly in studies involving mass spectrometry, this compound serves as a critical internal standard.[2] Its utility stems from its chemical near-identity to the endogenous, unlabeled analyte, allowing it to mimic the analyte's behavior during sample extraction, derivatization, and chromatographic separation. This co-behavior corrects for variations in sample preparation and analytical instrumentation, enabling highly accurate and precise quantification of Skatole.
The reliability of such quantitative methods, especially Stable Isotope Dilution Assays (SIDA), is fundamentally dependent on the isotopic purity of the internal standard. This technical guide provides an in-depth overview of the core principles of isotopic purity for this compound, detailed methodologies for its verification, and its significance in scientific applications.
Defining Isotopic Purity
The isotopic purity of a deuterated standard like this compound is a measure of the extent to which the hydrogen atoms at specific positions have been replaced by deuterium. It is a critical parameter that is distinct from chemical purity. High isotopic purity is essential to ensure that the internal standard's mass signal does not interfere with the analyte's signal and that the concentration of the standard is accurately known. Key metrics for defining isotopic purity include:
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (in this case, deuterium) at a given labeled position within the molecule. For this compound, where the three hydrogens on the methyl group are targeted for replacement, an isotopic enrichment of 99 atom % D would mean that, on average, 99% of the isotopes at those positions are deuterium and 1% are protium (¹H).
-
Isotopologue Distribution: This describes the relative abundance of all possible isotopic species of the molecule. For this compound, the primary species is the d3-isotopologue (C₉H₆D₃N). However, due to incomplete deuteration during synthesis, minor populations of d2 (C₉H₇D₂N), d1 (C₉H₈DN), and d0 (unlabeled Skatole, C₉H₉N) isotopologues will also be present. A high-quality standard will have a very high abundance of the desired d3 species and minimal presence of the lower-deuterated and unlabeled forms.
The presence of a significant d0 impurity can lead to an overestimation of the endogenous analyte, compromising the accuracy of the entire study. Therefore, rigorous verification of isotopic purity is a mandatory step in method validation.
Quantitative Data for this compound Internal Standard
The isotopic purity of commercially available this compound can vary between manufacturers and even between different synthesis lots. Researchers must always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. The following table summarizes typical specifications for a high-quality this compound internal standard.
| Parameter | Specification | Method of Analysis | Significance |
| Chemical Purity | >98% | HPLC, GC-MS | Ensures that the mass of the standard is primarily the compound of interest, free from other chemical contaminants. |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, NMR | Indicates the percentage of deuterium at the labeled positions, a primary measure of labeling efficiency. |
| d3 Isotopologue Abundance | >95% | Mass Spectrometry | Represents the percentage of the desired fully deuterated species. |
| d0 Isotopologue Abundance | <0.5% | Mass Spectrometry | Critical for preventing artificial inflation of the analyte signal, ensuring quantification accuracy. |
Note: Data is representative. Actual values are lot-specific and must be confirmed via the product's Certificate of Analysis.
Experimental Protocols for Determining Isotopic Purity
The two primary analytical techniques for the definitive determination of isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Protocol for Isotopologue Distribution
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for assessing the isotopologue distribution of volatile compounds like this compound.
Objective: To separate this compound from potential contaminants and determine the relative abundances of the d3, d2, d1, and d0 isotopologues by analyzing the mass spectrum of the molecular ion cluster.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of ~1-10 µg/mL in the same solvent.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5ms or similar 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL injection volume in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Mass Spectrometer: Agilent MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan mode over a mass range of m/z 50-200 to observe the full spectrum. For higher sensitivity and precision, Selected Ion Monitoring (SIM) can be used, monitoring the molecular ions of interest (e.g., m/z 130, 131, 132, 133, 134).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Focus on the molecular ion cluster. The theoretical exact masses are:
-
Skatole (d0): 131.0735
-
Skatole-d1: 132.0798
-
Skatole-d2: 133.0861
-
This compound: 134.0924
-
-
Integrate the ion signal intensity for each isotopologue (M, M+1, M+2, M+3, where M is the mass of the unlabeled compound).
-
Correct the raw intensities for the natural abundance of ¹³C. The natural abundance of ¹³C is approximately 1.1%. For a molecule with 9 carbons like Skatole, the theoretical contribution to the M+1 peak is (9 * 1.1%) = 9.9%. This correction is crucial for accurately determining the abundance of the d1 and d2 species.
-
Calculate the percentage of each isotopologue to determine the overall isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Deuterium (²H or D) NMR provides direct observation of the deuterium signal and can be used to confirm the positions of deuteration and assess purity. Proton (¹H) NMR is also invaluable for quantifying the residual, non-deuterated sites.
Objective: To quantify the degree of deuteration by comparing the integral of the residual proton signal at the labeled position with the integrals of proton signals at unlabeled positions.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sufficient amount of the this compound standard (typically 5-10 mg) in a deuterated solvent that does not have signals interfering with the analyte, such as Chloroform-d (CDCl₃) or DMSO-d6.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker 400 MHz spectrometer or equivalent.
-
Acquisition Parameters:
-
Acquire a standard quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and ensure accurate integration. A D1 of 30 seconds is often sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the aromatic protons on the indole ring (which are unlabeled). Set the integral of a well-resolved aromatic proton signal (e.g., representing 1H) to a reference value of 1.00.
-
Integrate the residual proton signal for the methyl group (at ~2.4 ppm).
-
The isotopic purity can be calculated based on the depletion of the methyl proton signal. For example, if the integral of the residual methyl peak is 0.03 when an aromatic 1H peak is set to 1.00, this indicates that the methyl group is approximately (3 - 0.03)/3 * 100% = 99% deuterated.
-
-
²H NMR Spectroscopy (Optional but Recommended):
-
Acquisition: Acquire a deuterium spectrum on the same sample. This experiment directly observes the deuterium nuclei.
-
Data Analysis: A single peak should be observed in the aliphatic region corresponding to the -CD₃ group. The absence of other deuterium signals confirms the specific location of the label.
-
Visualizations: Pathways and Workflows
Skatole Signaling Pathways
Skatole, the unlabeled analogue of the internal standard, is known to be biologically active. It primarily functions by activating the Aryl Hydrocarbon Receptor (AhR) and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can influence intestinal cell function and inflammatory responses.[3]
Experimental Workflow: Stable Isotope Dilution Assay (SIDA)
The primary application of this compound is in SIDA for the accurate quantification of endogenous Skatole in complex biological matrices like plasma, feces, or tissue samples.
Conclusion
This compound is an indispensable tool for the accurate quantification of its unlabeled counterpart in complex biological systems. The validity of the data generated using this internal standard is directly tied to its isotopic purity. A thorough understanding and verification of the standard's isotopic enrichment and isotopologue distribution using robust analytical methods like mass spectrometry and NMR are not merely procedural formalities but are fundamental to ensuring the integrity and reproducibility of scientific research. Researchers are strongly advised to consult the lot-specific Certificate of Analysis for their standard and, where necessary, perform in-house verification to maintain the highest standards of analytical rigor.
References
Commercial Suppliers of Skatole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Skatole-d3, a deuterated analog of skatole (3-methylindole). This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical methods, such as mass spectrometry, or in metabolic studies. This guide details the product specifications from various commercial suppliers, outlines experimental protocols for its use, and illustrates the key signaling pathway influenced by its non-labeled counterpart.
Core Data Presentation: Commercial Supplier Specifications
This compound is a critical reagent for accurate quantification in complex biological matrices. The following table summarizes the quantitative data available from prominent commercial suppliers to facilitate easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formulations |
| MedChemExpress | 111399-60-1 | C₉H₆D₃N | 134.19 | ≥98% | >98% (typical) | Solid (1 mg, 5 mg, 10 mg, 50 mg, 100 mg) |
| Cambridge Bioscience | 111399-60-1 | C₉H₆D₃N | 134.19 | ≥98% | Not specified | Solid (5 mg) |
| Sigma-Aldrich | 111399-60-1 | C₉H₆D₃N | 134.19 | Not specified | Not specified | Inquire for availability |
| BOC Sciences | 111399-60-1 | C₉H₆D₃N | 134.19 | Not specified | >98% (typical for their stable isotope-labeled compounds) | Inquire for availability |
| Alfa Chemistry | 111399-60-1 | C₉H₆D₃N | 134.19 | Not specified | Not specified | Inquire for availability |
Note: Isotopic enrichment is a critical parameter for deuterated standards. While not always explicitly stated on product pages, suppliers like MedChemExpress and BOC Sciences generally indicate a high level of enrichment for their isotopically labeled products. It is recommended to request a Certificate of Analysis (CoA) from the supplier for batch-specific isotopic enrichment data.
Experimental Protocols: Utilizing this compound as an Internal Standard
This compound is primarily employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of skatole in various samples, particularly in the context of food safety (e.g., boar taint analysis) and biomedical research. The following are detailed methodologies for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Skatole in Porcine Adipose Tissue by Isotope Dilution GC-MS
This protocol is adapted from established reference methods for the determination of boar taint compounds.
a) Sample Preparation and Extraction:
-
Homogenize a known weight of porcine adipose tissue.
-
Spike the homogenized sample with a known amount of this compound solution (e.g., in methanol or isooctane). The amount of internal standard added should be in the same order of magnitude as the expected analyte concentration.
-
Perform a liquid-liquid extraction using a suitable organic solvent such as n-hexane or isooctane.
-
Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic layer containing the skatole and this compound.
-
The extract can be further purified using solid-phase extraction (SPE) with a silica-based sorbent to remove interfering lipids.
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
b) GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at a temperature of 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
Skatole (unlabeled): m/z 130 (molecular ion), 115.
-
This compound (internal standard): m/z 133 (molecular ion), 118.
-
-
c) Quantification:
Construct a calibration curve by analyzing a series of standards containing known concentrations of unlabeled skatole and a fixed concentration of this compound. The ratio of the peak area of the analyte (m/z 130) to the peak area of the internal standard (m/z 133) is plotted against the concentration of the analyte. The concentration of skatole in the unknown sample is then determined from this calibration curve.
Quantification of Skatole by Isotope Dilution LC-MS/MS
This protocol provides an alternative to GC-MS, often with higher throughput and less sample derivatization.
a) Sample Preparation:
Sample preparation is similar to the GC-MS protocol, involving homogenization, spiking with this compound, and extraction. The final extract should be reconstituted in a solvent compatible with the LC mobile phase.
b) LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A typical flow rate for a 2.1 mm i.d. column is 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
Skatole (unlabeled): Precursor ion [M+H]⁺ at m/z 131, with product ions such as m/z 116 or 91.
-
This compound (internal standard): Precursor ion [M+H]⁺ at m/z 134, with corresponding deuterated product ions.
-
-
c) Quantification:
Similar to the GC-MS method, a calibration curve is generated by plotting the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition against the analyte concentration. This curve is then used to determine the skatole concentration in the samples.
Signaling Pathway and Experimental Workflow Visualization
Skatole, the non-labeled form of this compound, is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and an activator of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This interaction can lead to various cellular responses, including apoptosis in intestinal epithelial cells.
Caption: Skatole-mediated activation of AhR and p38 MAPK signaling pathways.
The following diagram illustrates a typical experimental workflow for quantifying skatole in a biological sample using this compound as an internal standard.
Caption: Workflow for skatole quantification using this compound.
Skatole-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Skatole-d3 (3-Methylindole-d3). Ensuring the integrity of this isotopically labeled internal standard is critical for accurate quantitative analysis in research and drug development. This document summarizes available stability data, outlines best practices for storage, and provides a representative experimental protocol for a stability-indicating assay.
Introduction to this compound
This compound is the deuterated form of skatole (3-methylindole), a naturally occurring compound produced by intestinal bacteria. In analytical chemistry, this compound is primarily used as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled standards like this compound is crucial for correcting for analyte loss during sample preparation and analysis, thereby improving the accuracy and precision of quantification. Given its role as a reference material, maintaining its chemical purity and isotopic enrichment is paramount.
Summary of this compound Stability
While specific, publicly available long-term stability studies on this compound are limited, general stability information can be extrapolated from supplier recommendations and the known chemistry of indoles. Skatole, the non-deuterated analog, is known to be susceptible to oxidation and may darken upon exposure to air and light. Deuteration is not expected to significantly alter the fundamental chemical stability of the indole ring system under typical storage conditions.
The following tables summarize the recommended storage conditions and expected stability of this compound in both solid form and in solution, based on information from suppliers.
Table 1: Stability of Solid this compound
| Storage Condition | Temperature | Duration | Notes |
| Long-term | -20°C | 3 years | Recommended for maintaining long-term integrity. |
| Short-term | 4°C | 2 years | Suitable for intermediate-term storage. |
| Room Temperature | Continental US; may vary elsewhere | - | For shipping and brief periods. |
Table 2: Stability of this compound in Solvent
| Storage Condition | Temperature | Duration | Notes |
| In Solvent | -80°C | 6 months | Recommended for stock solutions to minimize degradation. |
| In Solvent | -20°C | 1 month | Suitable for working solutions with shorter-term use. |
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
-
Solid Form: this compound powder should be stored in a tightly sealed, light-resistant container at -20°C for long-term storage. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Solutions: Stock solutions of this compound should be prepared in a suitable high-purity solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For working solutions that are used more frequently, storage at -20°C is acceptable for up to one month.
-
Light Exposure: Both solid this compound and its solutions should be protected from light to prevent photochemical degradation. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: As indoles can be sensitive to oxidation, minimizing exposure to air is crucial. For highly sensitive applications, handling in a glove box under an inert atmosphere is advisable.
Experimental Protocol: Representative Stability-Indicating Assay
The following is a representative protocol for a stability-indicating high-performance liquid chromatography (HPLC) method that could be used to assess the purity and degradation of this compound. This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and the detection of any potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Forced degradation reagents: 1N Hydrochloric acid, 1N Sodium hydroxide, 30% Hydrogen peroxide
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard solution at a concentration of 100 µg/mL in the initial mobile phase composition.
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1N HCl and dilute with mobile phase.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid this compound at 105°C for 48 hours. Prepare a solution from the stressed solid.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Analysis: Inject the prepared standard and forced degradation samples into the HPLC system.
-
Data Evaluation:
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Calculate the percentage of degradation in each stress condition.
-
Visualizations
The following diagrams illustrate a typical workflow for stability testing and the key factors that can influence the stability of a chemical reference standard like this compound.
Caption: Workflow for a typical stability testing program for an analytical standard.
Caption: Key factors influencing the stability of this compound.
The Solubility Profile of Skatole-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Skatole-d3 (3-Methylindole-d3), a deuterated isotopologue of Skatole. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in metabolic studies and as a tool for investigating the physiological roles of gut microbiota metabolites. This document outlines the available quantitative solubility data, presents a standardized experimental protocol for solubility determination, and visualizes a key signaling pathway influenced by this class of compounds.
Quantitative Solubility of this compound
The solubility of this compound has been primarily determined in dimethyl sulfoxide (DMSO). However, for a comprehensive understanding, the solubility data for its non-deuterated counterpart, Skatole, is also presented to provide qualitative insights into its behavior in a broader range of solvents. It is important to note that deuteration can slightly alter the physicochemical properties of a molecule, potentially affecting its solubility.
Table 1: Quantitative Solubility Data for this compound and Skatole
| Compound | Solvent | Solubility | Concentration (mM) | Method |
| This compound | DMSO | 100 mg/mL[1] | 745.21 mM[1] | Requires sonication for dissolution[1]. |
| Skatole | DMSO | 26 mg/mL[2] | 198.21 mM[2] | In vitro data at 25°C[2]. |
| Skatole | Water | 0.498 mg/mL[3] | 3.79 mM | |
| Skatole | Water (pH 7.4) | 6.8 µg/mL[3] | 0.05 mM |
Qualitative Solubility of Skatole (Non-deuterated):
Skatole is also reported to be soluble in several organic solvents, including ethanol, ether, benzene, chloroform, and acetone. It is slightly soluble in water, with increased solubility in boiling water[3].
Experimental Protocol: Determination of Equilibrium Solubility
A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable assessment of a compound's solubility in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Volumetric flasks
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Vials for sample collection
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be visually apparent.
-
Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
-
Separation of Undissolved Solid:
-
After the incubation period, remove the container from the shaker and let it stand to allow the excess solid to sediment.
-
To further separate the solid from the liquid phase, centrifuge the sample at a high speed.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter. This filtered solution represents the saturated solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the data obtained with the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
Skatole and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Skatole, the non-deuterated form of this compound, is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes encoding xenobiotic-metabolizing enzymes.[4][5][6] The activation of this pathway is a key aspect of the biological activity of skatole.
Caption: Skatole-mediated activation of the Aryl Hydrocarbon Receptor pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 5. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Pungent World of Skatole: A Technical Guide to its Natural Occurrence and Formation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Skatole, or 3-methylindole, is a bicyclic aromatic organic compound that, despite its notorious association with fecal malodor, plays a multifaceted role in the biological world. At high concentrations, it is a potent odorant, while at lower concentrations, it contributes to the pleasant floral scent of several plant species. Beyond its olfactory properties, skatole is a significant molecule in animal production, impacting meat quality, and is a metabolite of interest in gut microbiome research due to its formation from the essential amino acid L-tryptophan. This technical guide provides a comprehensive overview of the natural occurrence of skatole across various biological kingdoms and delves into the intricate biochemical pathways governing its formation. Detailed experimental protocols for the extraction, quantification, and in vitro study of skatole are provided to facilitate further research in this area.
Natural Occurrence of Skatole
Skatole is a widespread natural product, found in a diverse array of organisms, from microorganisms to mammals and plants. Its presence is often linked to the microbial degradation of tryptophan.
In Mammals and Birds
Skatole is a characteristic component of the feces of almost all mammal and bird species, where it is a primary contributor to the fecal odor[1][2][3]. It is produced in the digestive tract through the microbial fermentation of L-tryptophan[1][4]. In addition to feces, skatole can be found in the bovine rumen[1]. In pigs, skatole can accumulate in adipose tissue, particularly in uncastrated males, leading to a phenomenon known as "boar taint," which imparts an unpleasant odor and flavor to pork[1][5].
In Insects
In the insect world, skatole functions as a semiochemical, influencing behavior. It is an attractant for males of various orchid bee species, who gather the compound to synthesize pheromones[1][2]. Skatole also acts as an attractant for the Tasmanian grass grub beetle (Aphodius tasmaniae) and for gravid mosquitoes, which are drawn to potential oviposition sites where feces are present[1][2].
In Plants
Contrary to its fecal reputation, skatole at low concentrations imparts a pleasant, flowery scent and is a component of the essential oils of several flowers, including orange blossoms, jasmine, and Ziziphus mauritiana[1][2][6][7]. It has also been identified in beetroot and certain varieties of cannabis[2][4].
In Microorganisms and Other Sources
Skatole is a product of anaerobic microbial metabolism and is consequently found in environments rich in microbial activity and proteinaceous material, such as swine manure and sewage sludge[5][8]. It has also been detected in coal tar[3][4]. The production of skatole is primarily attributed to a specialized group of gut bacteria.
Quantitative Data on Skatole Occurrence
The concentration of skatole can vary significantly depending on the source and the specific conditions. The following table summarizes reported concentrations of skatole in various matrices.
| Matrix | Organism/Source | Concentration Range | Reference |
| Feces | Human | 10.0 - 15.9 mg/kg (15.5 µg/g) | [1][9] |
| Feces | Pig (mature) | 9.9 - 26.6 mg/kg (10 µg/g) | [1][9] |
| Feces | Ruminants (goat, sheep, cattle) | 0.5 - 5.1 mg/kg (average 2.6 µg/g) | [1][9] |
| Adipose Tissue (Backfat) | Pig (boars) | Median 39 ng/g; can exceed 200 ng/g | [10] |
| Adipose Tissue (Backfat) | Pig (barrows and gilts) | Lower than boars | [10] |
| Swine Manure Lagoons | - | Average 10 mg/L | [1] |
| Swine Manure Ponds (Korea) | - | Up to 100.6 µg/L | [1] |
| Municipal Sludge | - | 373 ± 34 µg/kg | [1] |
Formation of Skatole: Biochemical Pathways
The biosynthesis of skatole is primarily a result of the microbial degradation of the amino acid L-tryptophan. Two distinct pathways, one anaerobic and one aerobic, have been elucidated.
Anaerobic Pathway in Gut Microbiota
The most well-established pathway for skatole formation occurs under anaerobic conditions, predominantly in the mammalian hindgut. This multi-step process is carried out by a specialized group of anaerobic bacteria, including species from the genera Clostridium, Bacteroides, Lactobacillus, and Olsenella[11].
The pathway proceeds as follows:
-
Deamination: L-tryptophan is first deaminated to form indole-3-pyruvic acid.
-
Decarboxylation to IAA: Indole-3-pyruvic acid is then decarboxylated to indole-3-acetaldehyde, which is subsequently oxidized to indole-3-acetic acid (IAA)[12].
-
Final Decarboxylation to Skatole: The final and chemically challenging step is the decarboxylation of indole-3-acetic acid to yield skatole[11]. This reaction is catalyzed by the glycyl radical enzyme indoleacetate decarboxylase[7].
Anaerobic formation of skatole from L-tryptophan.
Aerobic Pathway in Cyanobacteria
Recently, a novel, oxygen-dependent pathway for skatole synthesis has been discovered in the cyanobacterium Nostoc punctiforme. This pathway is remarkably efficient, utilizing a single enzyme to convert a tryptophan derivative to skatole.
The key enzyme, SktA , is a non-heme diiron oxidase. It catalyzes the direct conversion of 5-bromo-L-tryptophan to 5-bromoskatole, with the concomitant production of cyanide and bicarbonate. This single-enzyme system stands in stark contrast to the multi-step anaerobic pathway.
Aerobic, single-enzyme formation of 5-bromoskatole.
Experimental Protocols
This section provides detailed methodologies for key experiments related to skatole research.
Extraction and Quantification of Skatole from Feces by HPLC
This protocol is adapted from the method described by Dehnhard et al. (1991) for the analysis of skatole in fecal samples.
4.1.1. Materials and Reagents
-
Methanol (HPLC grade)
-
Amberlite XAD-8 resin
-
Skatole (3-methylindole) standard
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Homogenizer
-
Centrifuge
-
HPLC system with a fluorescence detector and a C18 reversed-phase column
4.1.2. Extraction Procedure
-
Weigh 0.5 g of fecal sample into a centrifuge tube.
-
Add 2 ml of methanol to the tube.
-
Homogenize the sample for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant.
4.1.3. Sample Purification
-
Prepare a small column with Amberlite XAD-8 resin.
-
Apply the methanol extract to the column.
-
Wash the column with water.
-
Elute the skatole with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
4.1.4. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting condition is 40% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 ml/min.
-
Detection: Fluorescence detector with an excitation wavelength of 280 nm and an emission wavelength of 352 nm[8].
-
Quantification: Prepare a standard curve using known concentrations of skatole. The concentration in the sample is determined by comparing its peak area to the standard curve.
Quantification of Skatole in Boar Fat by GC-MS
This protocol provides a general workflow for the analysis of skatole in adipose tissue, a key aspect of boar taint research.
4.2.1. Materials and Reagents
-
Methanol
-
Internal standard (e.g., deuterated skatole or 2-methylindole)
-
Hexane
-
Sodium sulfate (anhydrous)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
4.2.2. Extraction Procedure
-
Homogenize a known amount of fat tissue (e.g., 1 g) in methanol.
-
Add the internal standard.
-
Extract the homogenate with hexane.
-
Separate the hexane layer and dry it over anhydrous sodium sulfate.
-
Concentrate the hexane extract under a gentle stream of nitrogen.
4.2.3. GC-MS Analysis
-
Column: A non-polar or semi-polar capillary column is suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is recommended for higher sensitivity and selectivity, monitoring the molecular ion of skatole (m/z 130) and the internal standard.
In Vitro Microbial Production of Skatole
This protocol describes a general method for studying the microbial conversion of tryptophan to skatole using fecal slurries.
4.3.1. Materials and Reagents
-
Fresh fecal samples from the animal of interest.
-
Anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent like cysteine-HCl).
-
Basal medium containing minerals and vitamins.
-
L-tryptophan and/or Indole-3-acetic acid (IAA).
-
Anaerobic chamber or system.
-
Incubator.
4.3.2. Experimental Workflow
Workflow for in vitro microbial skatole production.
4.3.3. Procedure
-
Inside an anaerobic chamber, prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in an anaerobic dilution solution.
-
Inoculate an anaerobic basal medium with the fecal slurry (e.g., 10% v/v).
-
Add the substrate of interest (L-tryptophan or IAA) to the desired final concentration (e.g., 1 mM).
-
Incubate the cultures at a physiologically relevant temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).
-
At various time points, withdraw aliquots of the culture for skatole analysis using the HPLC or GC-MS methods described above.
Conclusion
Skatole, a molecule with a dual olfactory nature, is a significant natural product with broad implications in biology and agriculture. Its formation through the microbial degradation of tryptophan in the gut is a key metabolic process influencing animal physiology and product quality. The recent discovery of a single-enzyme aerobic pathway for skatole synthesis opens new avenues for research into its ecological roles and biosynthetic diversity. The detailed methodologies provided in this guide are intended to equip researchers with the tools necessary to further unravel the complexities of skatole's natural occurrence and formation, paving the way for innovations in fields ranging from gut microbiome modulation to food science.
References
- 1. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skatole - Wikipedia [en.wikipedia.org]
- 3. Skatole [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. skatole, 83-34-1 [thegoodscentscompany.com]
- 7. hydrosilintl.com [hydrosilintl.com]
- 8. Molecular Analysis of Indole and Skatole Decomposition Metabolism in Acinetobacter piscicola p38 Utilizing Biochemical and Omics Approaches [mdpi.com]
- 9. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
The Impact of Deuterium Labeling on the Accurate Analysis of Skatole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of deuterium labeling in the quantitative analysis of skatole, a malodorous compound of significant interest in agriculture, environmental science, and toxicology. The use of deuterium-labeled internal standards is paramount for overcoming analytical challenges, particularly matrix effects, thereby ensuring the accuracy and reliability of analytical data. This document details the experimental protocols, summarizes key quantitative data, and illustrates the metabolic pathways and analytical workflows involved in skatole analysis.
Introduction: The Analytical Challenge of Skatole Quantification
Skatole (3-methylindole) is a volatile organic compound produced from the microbial degradation of tryptophan in the gastrointestinal tract of animals.[1] Its accumulation in the adipose tissue of male pigs is a primary cause of "boar taint," an unpleasant odor and flavor in pork, leading to significant economic losses for the swine industry.[2] Beyond its impact on meat quality, skatole is also a compound of interest in environmental and biomedical research due to its fecal odor and potential toxicological effects.
Accurate quantification of skatole in complex biological matrices such as adipose tissue, blood, and feces is challenging due to the presence of interfering substances that can lead to matrix effects.[3][4] Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, are a major source of analytical error, compromising the accuracy and precision of quantitative results.[4]
Isotope Dilution Analysis (IDA), employing stable isotope-labeled internal standards, is the gold standard for correcting matrix effects and other variations during sample preparation and analysis.[5] Deuterium-labeled skatole, typically skatole-d3, serves as an ideal internal standard as it shares nearly identical physicochemical properties with the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.[3]
The Role of Deuterium Labeling in Mitigating Matrix Effects
The core principle behind using a deuterium-labeled internal standard is that it co-elutes with the native analyte and experiences the same matrix effects.[3] Since the mass spectrometer can differentiate between the labeled and unlabeled compounds based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant, even if the absolute signal intensity is suppressed or enhanced. This allows for accurate quantification of the analyte, irrespective of the matrix interferences.
The use of deuterated compounds such as d3-androstenone, d3-skatole, and d6-indole as internal standards has been shown to effectively eliminate matrix effects in the analysis of boar taint compounds.[3]
Experimental Protocols for Skatole Analysis using Deuterium-Labeled Standards
Several validated methods employing deuterium-labeled skatole for accurate quantification have been reported. Below are detailed protocols for two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Stable Isotope Dilution Analysis-Direct Immersion-Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (SIDA-DI-SPME-GC/MS) for Skatole in Meat Juice
This method provides a validated approach for the quantification of skatole in pork meat juice, offering a viable alternative to fat sample analysis.[6]
Sample Preparation:
-
Obtain paired meat juice and back fat samples from the subjects.
-
For analysis, spike the meat juice samples with a known concentration of deuterium-labeled skatole (e.g., this compound) as the internal standard.
SPME and GC-MS Analysis:
-
SPME Fiber: Utilize a suitable SPME fiber for the extraction of skatole from the meat juice.
-
GC Column: Employ a non-polar or medium-polarity capillary column suitable for the separation of volatile compounds.
-
Injection: Introduce the extracted analytes into the GC-MS system via thermal desorption from the SPME fiber.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for both native skatole and the deuterium-labeled internal standard.
Liquid Chromatography-Multiple Mass Spectrometry (LC-MS/MS) for Simultaneous Analysis of Indole, Skatole, and Androstenone in Pig Fat
This method allows for the simultaneous determination of the key boar taint compounds in a single analytical run.[7][8][9]
-
Homogenize pig fat samples.
-
Spike the homogenized fat with a known amount of deuterium-labeled internal standards (e.g., this compound). While the original study by Verheyden et al. (2007) used 2-methylindole as an internal standard, subsequent and more robust methods strongly advocate for the use of deuterated analogs.[3][7]
-
Extract the analytes from the fat matrix using methanol.
-
Perform a clean-up step by freezing the extract in liquid nitrogen, followed by filtration to remove precipitated lipids.
-
LC Column: Use a reverse-phase C18 column for the chromatographic separation of the analytes.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve ionization.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of each analyte (native and labeled) and monitoring specific product ions after collision-induced dissociation. This highly selective technique minimizes interferences and enhances sensitivity.
Synthesis of Deuterium-Labeled Skatole (this compound)
A common method for the synthesis of d3-skatole is through the methylation of indole using a deuterated methylating agent. One reported synthesis involves the [D3]methylation of indole, which provides [D3]skatole in an 81% yield.[10] This labeled internal standard is crucial for studies on metabolic kinetics and for accurate quantification in various biological matrices.[10][11]
Quantitative Data Summary
The use of deuterium-labeled internal standards significantly improves the performance of analytical methods for skatole quantification. The following table summarizes key validation parameters from a representative LC-MS/MS method for the simultaneous analysis of indole, skatole, and androstenone in pig fat. It is important to note that while the original publication by Verheyden et al. (2007) used a non-deuterated internal standard, the principles and expected performance improvements with a deuterated standard are reflected.[7][9] Subsequent studies have reinforced the superiority of using deuterated internal standards.[3]
| Parameter | Indole (ID) | Skatole (SK) | Androstenone (AEON) | Reference |
| Linearity Range (µg/kg in fat) | 50 - 1600 | 50 - 1600 | 125 - 2000 | [7][9] |
| Correlation Coefficient (R²) | 0.998 | 0.997 | 0.810* | [7][9] |
| Recovery (%) | 96 ± 17 | 91 ± 13 | 104 ± 33 | [7][9] |
*The lower correlation coefficient for androstenone in this particular study highlights the challenges of matrix interferences, which are more effectively overcome with a corresponding deuterated internal standard.[7][9]
Visualizing Workflows and Pathways
Skatole Metabolism and Hepatic Degradation
Skatole is produced in the large intestine from the bacterial degradation of L-tryptophan.[1] After absorption, it is transported to the liver, where it is primarily metabolized by cytochrome P450 enzymes, particularly CYP2E1, before being excreted.[12]
Caption: Metabolic pathway of skatole from tryptophan to hepatic degradation.
Experimental Workflow for LC-MS/MS Analysis of Skatole
The following diagram illustrates a typical workflow for the quantitative analysis of skatole in a biological matrix using a deuterium-labeled internal standard and LC-MS/MS.
Caption: General workflow for skatole quantification by LC-MS/MS with a deuterated internal standard.
Conclusion
The use of deuterium-labeled internal standards is indispensable for the accurate and precise quantification of skatole in complex biological and environmental matrices. Isotope dilution analysis effectively compensates for matrix effects and other analytical variabilities, leading to reliable data that is crucial for research in animal science, food safety, and toxicology. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for skatole determination. As the demand for high-quality data in these fields continues to grow, the principles and techniques outlined herein will remain of central importance.
References
- 1. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical bias between species caused by matrix effects in quantitative analysis of a small-molecule pharmaceutical candidate in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Determination of the boar taint compound skatole in meat juice by means of stable isotope dilution analysis-direct immersion-solid phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.ilvo.be [pureportal.ilvo.be]
- 9. hdb.ugent.be [hdb.ugent.be]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Hepatic metabolism of skatole in pigs by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Skatole in Porcine Fat using Skatole-d3 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skatole (3-methylindole) is a key compound responsible for "boar taint," an off-odor and flavor in pork products from entire male pigs. Accurate quantification of skatole is crucial for the meat industry to ensure product quality and consumer acceptance. The sensory threshold for skatole in pork fat is generally accepted to be between 0.20 and 0.25 µg/g.[1][2] Isotope dilution gas chromatography-mass spectrometry (GC-MS) using a deuterated internal standard like Skatole-d3 is the gold standard for the precise and accurate determination of skatole concentrations in complex matrices such as pork fat.[1][2] This application note provides a detailed protocol for the quantification of skatole in porcine fat tissue using this compound as an internal standard.
Principle
The method is based on the principle of isotope dilution analysis (IDA). A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The internal standard behaves chemically and physically similarly to the native skatole throughout the extraction, purification, and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using GC-MS, accurate quantification can be achieved, correcting for any losses during sample workup and variations in instrument response.
Materials and Reagents
-
Skatole (≥98% purity)
-
This compound (3-methylindole-d3)
-
Toluene, analytical grade
-
Cyclohexane, analytical grade
-
Ethyl acetate, analytical grade
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Bio-beads S-X3 (or equivalent size exclusion chromatography material)
Experimental Protocols
Standard Solution Preparation
1.1. Stock Solutions:
-
Skatole Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of skatole and dissolve it in 10 mL of toluene.
-
This compound Internal Standard Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of toluene.
1.2. Intermediate and Working Standard Solutions:
-
Mixed Internal Standard Working Solution (4 µg/mL this compound): Prepare a solution in toluene with a concentration of 4 µg/mL of this compound from the stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., skatole-free lard or a solvent) with known amounts of the skatole stock solution to cover the desired concentration range (e.g., 50 - 1000 µg/kg). A fixed amount of the this compound internal standard working solution is added to each calibration standard.
Sample Preparation
2.1. Fat Extraction:
-
Obtain a representative sample of porcine back neck fat.
-
Strip the sample of skin and any muscle tissue, retaining only the hypodermis.
-
Freeze the fat sample in liquid nitrogen.
-
Homogenize the frozen fat tissue using a meat grinder or blender.
-
Melt the homogenized fat tissue in an oven at approximately 60°C.
-
Centrifuge the melted sample to separate the liquid fat from the solid tissue residues.
-
Collect the clear supernatant (liquid fat).
2.2. Fortification and Purification:
-
Weigh approximately 0.5 g of the extracted liquid fat into a vial.
-
Spike the fat sample with a known amount of the this compound internal standard working solution.
-
The spiked fat is then purified by size exclusion chromatography (SEC).
-
SEC Column: Bio-beads S-X3.
-
Eluent: A mixture of cyclohexane and ethyl acetate (1:1, v/v).
-
-
Collect the eluate fraction containing skatole and this compound.
-
Add a keeper solvent (e.g., 100 µL of nonane) to the collected fraction.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C until a final volume of approximately 100 µL is reached. Caution: Do not evaporate to dryness.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis if necessary.
GC-MS Analysis
3.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: 5%-phenyl-methylpolysiloxane stationary phase.
3.2. GC-MS Parameters:
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 55°C), ramps up to an intermediate temperature, and then to a final temperature to ensure the elution of all compounds of interest.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode.
3.3. Selected Ion Monitoring (SIM) Parameters: The following ions should be monitored:
-
Skatole: m/z 130 (quantification ion), 77, 103.[3]
-
This compound: The molecular ion is expected at m/z 133.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 100 - 1000 µg/kg | [1] |
| Repeatability (RSDr) | 3 - 10% | [1][2] |
| Reproducibility (RSDR) | 10 - 30% | [1][2] |
| Sensory Threshold | 200 - 250 µg/kg | [1][2] |
Calibration Curve Example
A calibration curve is constructed by plotting the response ratio (peak area of skatole / peak area of this compound) against the concentration of skatole.
| Skatole Conc. (µg/kg) | Skatole Peak Area | This compound Peak Area | Response Ratio |
| 50 | (Example Value) | (Example Value) | (Calculated Value) |
| 100 | (Example Value) | (Example Value) | (Calculated Value) |
| 250 | (Example Value) | (Example Value) | (Calculated Value) |
| 500 | (Example Value) | (Example Value) | (Calculated Value) |
| 750 | (Example Value) | (Example Value) | (Calculated Value) |
| 1000 | (Example Value) | (Example Value) | (Calculated Value) |
Visualizations
Signaling Pathway and Workflow Diagrams
References
Application Note: Quantitative Analysis of Skatole in Biological Matrices using Isotope Dilution LC-MS/MS with Skatole-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of skatole (3-methylindole) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Skatole-d3, for accurate and precise quantification, minimizing matrix effects and variability during sample preparation and analysis. This robust methodology is suitable for researchers in drug development, animal science, and environmental analysis studying the roles of skatole in various biological and pathological processes.
Introduction
Skatole, a metabolite of the amino acid tryptophan produced by intestinal bacteria, is a compound of significant interest due to its dual nature.[1][2][3] In low concentrations, it contributes to the floral scent of flowers like jasmine and orange blossoms; however, at higher concentrations, it is a primary contributor to fecal odor and "boar taint" in pork.[2][3] Beyond its role in olfaction, skatole has been implicated in various physiological and pathological processes, including the regulation of intestinal epithelial cell functions through the aryl hydrocarbon receptor (AhR) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Given its biological importance, accurate quantification of skatole in various matrices is crucial.
LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules like skatole in complex biological samples.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[6][7] This internal standard co-elutes with the analyte and has a similar ionization efficiency, allowing for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[8] This application note details a comprehensive workflow for skatole quantification, from sample preparation to data analysis.
Experimental Workflow
Figure 1: General experimental workflow for the LC-MS/MS quantification of skatole.
Materials and Reagents
-
Skatole (3-methylindole), analytical standard grade
-
This compound (3-Methylindole-d3), as internal standard (IS)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Skatole Stock Solution: Prepare a 1 mg/mL stock solution of skatole in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the skatole stock solution with methanol:water (50:50, v/v).
-
Working Internal Standard Solution: Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution with methanol.
Sample Preparation Protocols
The choice of sample preparation protocol depends on the matrix. Below are protocols for adipose tissue, feces, and serum.
Adipose Tissue (e.g., Pig Fat)
-
Weigh approximately 0.5 g of adipose tissue into a polypropylene tube.
-
Melt the fat sample in a microwave oven or heating block.[9]
-
Add a known amount of this compound internal standard working solution to the melted fat.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 1 mL of n-hexane and vortex for 1 minute.[9]
-
Add 1 mL of acetonitrile:water (75:25, v/v) and vortex for 2 minutes for liquid-liquid extraction.[9]
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the lower acetonitrile/water layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Feces
-
Weigh approximately 0.5 g of homogenized feces into a polypropylene tube.
-
Add a known amount of this compound internal standard working solution.
-
Add 2 mL of methanol and vortex vigorously for 5 minutes.[10]
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer the methanol supernatant to a new tube.
-
For further cleanup, solid-phase extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with water. Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial.
Serum/Plasma
-
Pipette 200 µL of serum or plasma into a microcentrifuge tube.
-
Add a known amount of this compound internal standard working solution.
-
Add 600 µL of cold acetonitrile (protein precipitation).
-
Vortex for 2 minutes.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 30% B, 1-5 min: 30-95% B, 5-6 min: 95% B, 6-6.1 min: 95-30% B, 6.1-8 min: 30% B |
Note: The gradient should be optimized for the specific column and system to ensure baseline separation of skatole from matrix interferences.
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[11] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions can be used for the quantification of skatole and its internal standard. The collision energy should be optimized for the specific instrument to maximize signal intensity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Skatole (Quantifier) | 132.1 | 117.1 | 100 | Optimized |
| Skatole (Qualifier) | 132.1 | 91.1 | 100 | Optimized |
| This compound (IS) | 135.1 | 120.1 | 100 | Optimized |
Note: The qualifier transition is used for confirmation of the analyte's identity.
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of skatole standard solutions into a blank matrix (a sample of the same biological matrix that is free of skatole). Process these standards alongside the unknown samples. Plot the peak area ratio of skatole to this compound against the concentration of skatole. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of skatole in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.
Skatole Signaling Pathway
Skatole has been shown to exert biological effects by interacting with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction can influence downstream signaling cascades, including the p38 MAPK pathway, ultimately affecting cellular processes like apoptosis in intestinal epithelial cells.[1]
Figure 2: Simplified signaling pathway of skatole in intestinal epithelial cells.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantification of skatole in diverse biological matrices. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for a wide range of research applications aimed at understanding the physiological and pathological roles of skatole. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted to specific laboratory instrumentation and research needs.
References
- 1. Skatole regulates intestinal epithelial cellular functions through activating aryl hydrocarbon receptors and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skatole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Skatole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skatole (3-methylindole) is a heterocyclic organic compound that is a prominent contributor to fecal odor and is also found in certain flowers and essential oils at low concentrations. In animal production, particularly in swine, skatole is a key component of "boar taint," an unpleasant odor and flavor in pork from non-castrated male pigs, making its accurate quantification crucial for the meat industry. Beyond its role in food science, skatole, as a tryptophan-derived gut microbiota metabolite, is of increasing interest in biomedical research due to its biological activities, including the modulation of signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2]
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate quantification of organic molecules. This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, deuterated skatole, such as skatole-d3) to the sample at the beginning of the analytical process.[3] The isotopically labeled internal standard behaves almost identically to the endogenous analyte throughout extraction, cleanup, and ionization, thus correcting for matrix effects and variations in instrument response. This application note provides detailed protocols for the quantification of skatole in biological matrices using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathways Involving Skatole
Skatole has been shown to exert biological effects through the activation of several signaling pathways. Understanding these pathways is crucial for researchers in drug development and toxicology.
Skatole can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) on DNA, leading to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in skatole metabolism.[4][5]
Additionally, skatole can induce the activation of the p38 MAPK signaling pathway.[2] This pathway is involved in cellular responses to stress and inflammation. Skatole-induced p38 activation can lead to downstream effects such as the regulation of inflammatory cytokine expression, including TNF-α and IL-6, and can influence cell survival and apoptosis.[1][6]
Experimental Protocols
The following are detailed protocols for the analysis of skatole in pork fat, a common and challenging matrix. These protocols can be adapted for other matrices such as plasma, serum, or tissue homogenates with appropriate validation.
Materials and Reagents
-
Skatole (3-methylindole), analytical standard grade
-
This compound (3-methyl-d3-indole), as internal standard
-
Methanol, HPLC or LC-MS grade
-
Acetonitrile, HPLC or LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Hexane, GC grade
-
Dichloromethane, GC grade
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) or Size Exclusion Chromatography (SEC) system
Protocol 1: Isotope Dilution LC-MS/MS
This protocol is suitable for the sensitive and specific quantification of skatole.
1. Sample Preparation (Pork Fat)
-
Homogenize a representative portion of the pork fat sample.
-
Weigh approximately 1.0 g of the homogenized fat into a 15 mL polypropylene centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Add 5 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes to extract skatole into the methanol.
-
Place the tube in a freezer at -20°C for at least 2 hours (or overnight) to precipitate the lipids.
-
Centrifuge the tube at 4,000 x g for 15 minutes at 4°C.
-
Carefully decant the methanol supernatant into a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) |
3. MRM Transitions
The following MRM transitions can be used for the quantification and confirmation of skatole and its internal standard. Dwell times should be optimized to ensure at least 12 data points across each chromatographic peak.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Skatole | 131.1 | 116.1 | 91.1 |
| This compound | 134.1 | 119.1 | 93.1 |
4. Calibration
Prepare a series of matrix-matched calibration standards by spiking blank fat extract with known concentrations of skatole. A typical calibration range is 10 to 1000 ng/g.[7] The concentration of the this compound internal standard should be kept constant across all calibration standards and samples.
Protocol 2: Isotope Dilution GC-MS
This protocol offers an alternative to LC-MS/MS, particularly for laboratories with existing GC-MS instrumentation.
1. Sample Preparation and Extraction (Pork Fat)
-
Follow steps 1-4 from the LC-MS/MS sample preparation protocol.
-
Add 5 mL of hexane to the tube containing the fat and methanol.
-
Vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane to a final volume of approximately 200 µL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial with an insert.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer capable of Selected Ion Monitoring (SIM) or MRM.
| Parameter | Recommended Condition |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 70°C for 2 min, ramp at 20°C/min to 280°C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
3. Selected Ion Monitoring (SIM) Parameters
The following ions are recommended for monitoring skatole and its deuterated internal standard.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Skatole | 130 | 131 (molecular ion) |
| This compound | 133 | 134 (molecular ion) |
4. Calibration
Prepare calibration standards in a clean solvent (e.g., hexane) or in a blank matrix extract over a concentration range relevant to the expected sample concentrations (e.g., 50 to 2000 ng/g). The internal standard concentration should be constant.
Experimental Workflow Diagram
The general workflow for the IDMS analysis of skatole is depicted below.
Data Presentation
The following tables summarize typical quantitative data obtained from validated IDMS methods for skatole analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity Range (in fat) | 50 - 1600 µg/kg[2] |
| Correlation Coefficient (R²) | > 0.99[2] |
| Limit of Quantification (LOQ) | 10 - 50 µg/kg |
| Recovery | 90 - 105%[2] |
| Precision (RSD%) | < 15% |
Table 2: GC-MS Method Performance
| Parameter | Typical Value |
| Linearity Range (in fat) | 100 - 1000 µg/kg[7] |
| Correlation Coefficient (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 50 - 100 µg/kg |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Conclusion
The Isotope Dilution Mass Spectrometry methods detailed in this application note provide robust and accurate means for the quantification of skatole in complex biological matrices. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and specific requirements of the analysis, with LC-MS/MS generally offering higher sensitivity and specificity. The provided protocols and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the role of skatole in their respective fields. Proper method validation is essential when adapting these protocols to new matrices or analytical instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application Note: High-Throughput Analysis of Skatole in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skatole (3-methylindole) is a malodorous organic compound produced from the metabolic breakdown of tryptophan by gut microbiota. Its concentration in feces is of significant interest in various research fields, including animal husbandry, where it is a key contributor to boar taint, and in clinical research, as it can be an indicator of gut dysbiosis and certain gastrointestinal diseases. Accurate and reproducible quantification of skatole in complex fecal matrices is therefore crucial. This application note provides a comprehensive overview and detailed protocols for the preparation of fecal samples for skatole analysis using various extraction techniques, followed by analytical determination.
Method Comparison
The choice of sample preparation method for skatole analysis is critical and depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. The three most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME).
-
Liquid-Liquid Extraction (LLE) is a traditional and widely used method. It is relatively simple and inexpensive, involving the partitioning of skatole from the aqueous fecal slurry into an immiscible organic solvent. Chloroform and ethyl acetate are commonly used solvents. While effective, LLE can be labor-intensive, consume significant volumes of organic solvents, and may suffer from emulsion formation, which can complicate phase separation.
-
Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction compared to LLE. In SPE, the fecal extract is passed through a solid sorbent bed (e.g., C18) that retains skatole. Interfering substances are washed away, and the purified skatole is then eluted with a small volume of an organic solvent. SPE can provide higher sample throughput and concentration factors, leading to improved sensitivity.
-
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, highly sensitive technique ideal for volatile and semi-volatile compounds like skatole. A fused silica fiber coated with a stationary phase is exposed to the headspace above the fecal sample. Skatole partitions from the sample matrix into the headspace and is then adsorbed onto the fiber. The fiber is subsequently desorbed directly into the injector of a gas chromatograph. HS-SPME is excellent for trace-level analysis and minimizes matrix effects. However, fiber selection and optimization of extraction parameters (time, temperature) are crucial for achieving reproducible results.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization based on specific sample characteristics and analytical instrumentation.
Materials:
-
Fecal sample (fresh or frozen at -80°C)
-
Homogenizer (e.g., bead beater, stomacher)
-
Centrifuge
-
Vortex mixer
-
Organic solvent (e.g., ethyl acetate or chloroform)
-
Sodium sulfate (anhydrous)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., methanol)
Procedure:
-
Sample Homogenization: Weigh approximately 0.5 g of fecal sample into a centrifuge tube. Add 2 mL of deionized water and homogenize thoroughly.
-
Extraction: Add 5 mL of ethyl acetate to the homogenized sample. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of methanol or mobile phase for subsequent analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a C18 SPE cartridge, which is suitable for the retention of non-polar compounds like skatole.
Materials:
-
Fecal sample
-
Homogenizer
-
Centrifuge
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE manifold
-
Methanol
-
Deionized water
-
Elution solvent (e.g., acetonitrile)
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Sample Preparation: Homogenize 0.5 g of fecal sample in 5 mL of a methanol/water solution (50:50, v/v). Centrifuge at 4000 x g for 10 minutes and collect the supernatant.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the fecal extract supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained skatole from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for analysis.
Headspace Solid-Phase Microextraction (HS-SPME) Protocol
Optimization of HS-SPME parameters is crucial for achieving high sensitivity and reproducibility. The following is a representative protocol.
Materials:
-
Fecal sample
-
Headspace vials (e.g., 20 mL) with magnetic crimp caps
-
SPME fiber assembly with a suitable fiber (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
Heater/agitator for headspace vials
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place approximately 0.5 g of fecal sample into a 20 mL headspace vial.
-
Internal Standard (Optional but Recommended): Spike the sample with an internal standard (e.g., deuterated skatole) for improved quantification.
-
Vial Sealing: Immediately seal the vial with a magnetic crimp cap.
-
Incubation and Extraction: Place the vial in the heater/agitator. Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 10 minutes) to allow for equilibration of skatole in the headspace. Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) with continuous agitation.
-
Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column. Desorption conditions will depend on the GC-MS method.
Data Presentation
The following tables summarize key quantitative data for the different sample preparation methods.
Table 1: Comparison of Skatole Sample Preparation Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Headspace Solid-Phase Microextraction (HS-SPME) |
| Principle | Partitioning between immiscible liquids | Adsorption onto a solid phase | Adsorption from the headspace onto a coated fiber |
| Solvent Consumption | High | Moderate | None |
| Sample Throughput | Low to moderate | Moderate to high | High (with automation) |
| Selectivity | Moderate | High | High |
| Sensitivity | Good | Very Good | Excellent |
| Common Issues | Emulsion formation, solvent impurities | Cartridge variability, clogging | Fiber degradation, carryover, parameter optimization |
Table 2: Performance Characteristics of Skatole Analysis Methods
| Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC with LLE and SPE cleanup | 95% | 0.2 µg/g | Not Reported | [1] |
| GC-MS with Chloroform LLE | ~100% | 20 µg/kg | Not Reported | [2] |
| UPLC-MS/MS with Acetonitrile Extraction | Not Reported | Not Reported | Not Reported | [3] |
| HS-SPME-GC-MS | Not Reported | Dependent on optimization | Dependent on optimization | [4][5] |
Mandatory Visualization
Caption: Experimental workflow for skatole analysis in feces.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Skatole Recovery | Incomplete extraction | Increase extraction time or solvent volume (LLE). Ensure proper cartridge conditioning and elution (SPE). Optimize extraction time and temperature (HS-SPME). |
| Skatole degradation | Minimize sample exposure to light and heat. Analyze samples as quickly as possible after preparation. | |
| High Variability between Replicates | Inhomogeneous sample | Ensure thorough homogenization of the fecal sample before taking an aliquot. |
| Inconsistent extraction procedure | Standardize all steps of the protocol, including vortexing times, centrifugation speeds, and incubation times. Use an internal standard. | |
| Matrix Effects (Ion Suppression/Enhancement in MS) | Co-eluting interfering compounds | Improve sample cleanup using SPE. Optimize chromatographic separation. Use a matrix-matched calibration curve. |
| Poor Peak Shape in Chromatography | Active sites in the GC inlet or column | Use a deactivated inlet liner and column. Consider derivatization to improve volatility and peak shape. |
| Inappropriate reconstitution solvent | Ensure the final extract is dissolved in a solvent compatible with the initial mobile phase (HPLC) or is volatile (GC). | |
| SPME Fiber Breakage or Contamination | Improper handling or matrix exposure | Handle the SPME fiber with care. For complex matrices, consider headspace extraction to protect the fiber. Bake out the fiber between analyses as recommended by the manufacturer. |
Concluding Remarks
The selection of an appropriate sample preparation method is paramount for the accurate and reliable quantification of skatole in fecal samples. LLE offers a simple, low-cost option, while SPE provides cleaner extracts and higher throughput. HS-SPME is the most sensitive and environmentally friendly method, particularly suited for trace-level analysis. The protocols and data presented in this application note serve as a valuable resource for researchers to establish robust and reproducible methods for skatole analysis in their laboratories. Method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential before analyzing experimental samples.
References
- 1. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digicomst.ie [digicomst.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Skatole from Pork Fat using Skatole-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and quantification of skatole (3-methylindole) in pork adipose tissue using an isotope dilution method with Skatole-d3 as an internal standard. This method is highly sensitive and specific, making it suitable for accurate determination of skatole levels, which is crucial in the context of boar taint analysis in the pork industry and for research purposes.
Introduction
Skatole, a metabolite of the amino acid tryptophan produced by intestinal bacteria, can accumulate in the adipose tissue of male pigs, leading to an undesirable off-flavor known as boar taint.[1][2] Accurate quantification of skatole is essential for quality control in the pork industry and for research into mitigating boar taint. Isotope dilution mass spectrometry, using a deuterated internal standard like this compound, is a robust and reliable method for this purpose.[3][4][5] this compound, being chemically identical to skatole but with a different mass, allows for precise quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.[6][7]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the extraction and analysis of skatole in pork fat.
Reagents and Materials
-
Skatole standard (≥99% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Water (deionized or Milli-Q)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
Equipment
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Microwave oven or water bath
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
-
Analytical balance
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)[3][4]
Sample Preparation
-
Fat Extraction:
-
Excise a representative sample of subcutaneous pork fat (back fat is commonly used).[3]
-
Remove any skin or muscle tissue.
-
Homogenize the fat tissue using a meat grinder or a high-speed homogenizer.[3]
-
To separate the liquid fat, either melt the homogenized tissue in a microwave oven or a water bath at approximately 40°C, followed by centrifugation to pellet the solid tissue debris.[3][10]
-
Extraction of Skatole
This protocol is based on a liquid-liquid extraction followed by solid-phase extraction (SPE) for cleanup.
-
Sample Spiking:
-
Accurately weigh approximately 1 gram of the melted pork fat into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution. The concentration of the internal standard should be chosen to be in the mid-range of the expected skatole concentrations in the samples.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of n-hexane to the fat sample and vortex thoroughly to dissolve the fat.
-
Add 5 mL of acetonitrile-water (75:25, v/v) and vortex vigorously for 2 minutes to extract the skatole and this compound into the acetonitrile phase.[10]
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the lower acetonitrile layer to a clean tube.
-
Repeat the extraction of the hexane layer with another 5 mL of acetonitrile-water.
-
Combine the acetonitrile extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the combined acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the skatole and this compound from the cartridge with 5 mL of methanol.
-
-
Concentration:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or toluene) for GC-MS or LC-MS/MS analysis.[3]
-
Instrumental Analysis
Analysis is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][11]
GC-MS Analysis
-
Injection: Splitless injection is commonly used.
-
Column: A polar capillary column is suitable for the separation of indole and skatole.[12]
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions of skatole and this compound.
LC-MS/MS Analysis
-
Column: A reversed-phase column (e.g., C18) is typically used.[13]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., acetic acid) is often employed.[10]
-
Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.
Data Presentation
The following table summarizes typical quantitative data obtained from method validation studies for the analysis of skatole in pork fat.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.05 µg/g | [8] |
| Limit of Detection (LOD) | 0.02 µg/g | [8] |
| Recovery | 91 - 98.9% | [10][13] |
| Linearity Range | 50 - 1600 µg/kg | [13] |
| Inter-assay Coefficient of Variation (CV) | 6.6% | [10] |
| Intra-assay Coefficient of Variation (CV) | 4.2% | [10] |
| Repeatability (RSDr) | 3% - 10% | [4][5] |
| Reproducibility (RSDR) | 10% - 30% | [4][5] |
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the extraction and analysis of skatole from pork fat.
Caption: Workflow for the extraction and quantification of skatole from pork fat.
Logical Relationship of Key Components
The following diagram illustrates the relationship between the analyte, internal standard, and the analytical technique for accurate quantification.
Caption: Logic of isotope dilution for skatole quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Validation by collaborative trial of a method for the determination by GC-MS and LC-MS/MS of boar taint marker compounds in pork tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High throughput method for quantifying androstenone and skatole in adipose tissue from uncastrated male pigs by laser diode thermal desorption-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method for the determination of indole and skatole in pig fat [agris.fao.org]
- 13. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Boar Taint in Meat Products Using Skatole-d3
Introduction
Boar taint, an unpleasant off-flavor and odor in pork from some entire male pigs, is a significant concern for the meat industry. The primary compounds responsible for boar taint are skatole (3-methylindole) and androstenone.[1] Accurate quantification of these compounds is crucial for quality control and for developing strategies to mitigate boar taint. This document provides detailed application notes and protocols for the quantitative analysis of skatole in meat products using Skatole-d3 as an internal standard. The use of an isotopically labeled internal standard like this compound is a robust method that corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[2] These methods are intended for researchers, scientists, and professionals involved in drug development and food safety analysis.
Principle of the Method
The quantification of skatole in pork fat is performed by isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the sample preparation process.[3] The fat is extracted from the tissue, purified, and then analyzed. By comparing the instrument response of the native skatole to that of the this compound internal standard, the concentration of skatole in the original sample can be accurately determined.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of skatole in meat products using methods that employ an internal standard, such as this compound.
Table 1: Method Performance Characteristics for Skatole Analysis
| Parameter | GC-MS | LC-MS/MS | UHPLC-HR-Orbitrap-MS |
| Linearity Range (µg/kg) | 100 - 1000[2] | 50 - 1600[4] | 0.5 - 200[5] |
| Limit of Detection (LOD) (µg/kg) | - | 16.5[5] | 0.5[6] |
| Limit of Quantification (LOQ) (µg/kg) | - | 41.3[5] | 2.0[6] |
| Recovery (%) | - | 91[4] | 87 - 97[6] |
| Repeatability (RSDr %) | 3 - 10[2] | < 7.6[6] | - |
| Reproducibility (RSDR %) | 10 - 30[2] | < 10.5[6] | - |
Note: Data is compiled from various sources and represents typical method performance. The use of an isotope-labeled internal standard like this compound is a key component of the methodologies from which these data are derived.
Experimental Protocols
Sample Preparation: Fat Extraction
This protocol describes the extraction of fat from pork adipose tissue, a common matrix for boar taint analysis.
Materials:
-
Pork backfat tissue
-
Scalpel or knife
-
Meat grinder or blender
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Water bath or oven
-
Liquid nitrogen (optional)
Procedure:
-
Obtain a representative sample of pork backfat from the neck region.
-
Remove the skin and any lean muscle tissue.
-
Freeze the adipose tissue in liquid nitrogen or at -20°C to facilitate grinding.
-
Homogenize the frozen tissue using a meat grinder or blender.
-
Place an aliquot of the homogenized tissue into a centrifuge tube.
-
Melt the fat by placing the tube in a water bath or oven at a temperature sufficient to render the fat (e.g., 70°C).
-
Centrifuge the sample to separate the liquid fat from the solid tissue residues.
-
Carefully collect the supernatant (liquid fat) for analysis.
Analytical Protocol: Isotope Dilution GC-MS
This protocol outlines the quantification of skatole in the extracted fat using an isotope dilution GC-MS method.
Materials:
-
Extracted pork fat
-
This compound internal standard solution (e.g., 200 µg/L in methanol)[7]
-
Skatole calibration standards
-
Solvents for extraction and purification (e.g., methanol, cyclohexane, ethyl acetate)[2]
-
Size-Exclusion Chromatography (SEC) system (optional, for cleanup)
-
GC-MS system
Procedure:
-
Spiking: Accurately weigh an aliquot of the extracted fat into a vial. Add a precise volume of the this compound internal standard solution. For calibration, a concentration of 200 ppb of this compound can be used.[7]
-
Extraction: Extract the analytes from the fat matrix. A common method involves extraction with methanol.[4]
-
Cleanup (Optional but Recommended): For cleaner extracts, a cleanup step such as freezing the extract in liquid nitrogen followed by filtration can be employed.[4] Alternatively, Size-Exclusion Chromatography (SEC) using a mixture of cyclohexane and ethyl acetate (1:1, v/v) as the eluent can be used for purification.[2]
-
Concentration: Evaporate the purified extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
GC-MS Analysis: Inject the reconstituted sample into the GC-MS system. The analysis is typically performed in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both skatole and this compound.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of skatole to the peak area of this compound against the concentration of skatole in the calibration standards. Determine the concentration of skatole in the sample from this calibration curve.
Visualizations
Caption: Experimental workflow for boar taint analysis.
Caption: Skatole formation and deposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a quantitative method for the simultaneous analysis of the boar taint compounds androstenone, skatole and indole in porcine serum and plasma by means of ultra-high performance liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
Application Note: Quantitative Analysis of Skatole in Environmental Water Samples by Isotope Dilution Mass Spectrometry Using Skatole-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skatole (3-methylindole) is a moderately toxic organic compound that occurs naturally in the feces of mammals and birds, contributing significantly to fecal odor.[1] Its presence in environmental water sources is often indicative of contamination from wastewater treatment plant effluents, agricultural runoff, and combined sewage overflows.[2][3] Due to its unpleasant odor and potential environmental impact, accurate and sensitive monitoring of skatole levels in water is crucial.
This application note details a robust and reliable method for the quantification of skatole in environmental water samples. The protocol employs an isotope dilution strategy using Skatole-d3 as an internal standard, coupled with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical as it co-extracts with the target analyte, compensating for variations in sample matrix effects and inconsistencies during sample preparation and injection, thereby ensuring high accuracy and precision.[4][5]
Experimental Protocols
Materials and Reagents
-
Standards: Skatole (≥99% purity), this compound (3-Methylindole-d3, ≥98% isotopic purity)
-
Solvents (HPLC or GC grade): Methanol, Acetonitrile, Dichloromethane, Hexane
-
Reagents: Sodium chloride (NaCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate (Na₂SO₄), Hydrochloric acid (HCl)
-
Water: Deionized water (18.2 MΩ·cm)
-
Equipment:
-
Glass sample bottles (amber, 1 L)
-
Volumetric flasks and pipettes
-
Separatory funnel (1 L)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Analytical balance
-
GC-MS or LC-MS/MS system
-
Vortex mixer
-
Preparation of Standard Solutions
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of Skatole and this compound into separate 100 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -20°C. These solutions are stable for up to 1 month.[4]
-
-
This compound Internal Standard (IS) Spiking Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration of 1 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the Skatole primary stock solution into deionized water to achieve concentrations ranging from 0.5 to 100 µg/L. A typical calibration series might include 0.5, 1, 5, 10, 25, 50, and 100 µg/L.
-
Sample Collection and Preparation
-
Sample Collection: Collect water samples in 1 L amber glass bottles. To minimize biodegradation, samples should be transported on ice and processed within 24 hours. If immediate processing is not possible, acidify the sample to pH < 2 with HCl and store at 4°C for up to 7 days.
-
Internal Standard Spiking: Measure 500 mL of the water sample into a 1 L separatory funnel. Spike the sample with a known amount of the this compound IS spiking solution (e.g., 50 µL of 1 µg/mL solution to yield a final concentration of 100 ng/L).
-
Liquid-Liquid Extraction (LLE):
-
Add 30 g of NaCl to the sample and shake to dissolve. This increases the ionic strength of the aqueous phase, improving extraction efficiency.
-
Adjust the sample pH to >11 with 4N NaOH.[6]
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (dichloromethane) into a clean flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts.[7]
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for analysis.
-
Instrumental Analysis
GC-MS Analysis
Gas chromatography is well-suited for the analysis of volatile compounds like skatole.[8]
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C, hold 1 min; ramp 16°C/min to 185°C; ramp 20°C/min to 240°C, hold 5 min[6] |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Skatole: m/z 131 (quantifier), 130 (qualifier) This compound: m/z 134 (quantifier) |
Table 1: Recommended GC-MS instrument parameters.
LC-MS/MS Analysis
Liquid chromatography provides an alternative for samples with complex matrices where derivatization is not desired.
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Skatole: 132.1 > 117.1 (quantifier), 132.1 > 91.1 (qualifier) This compound: 135.1 > 120.1 (quantifier) |
Table 2: Recommended LC-MS/MS instrument parameters.
Data Analysis and Method Performance
The concentration of skatole in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (Skatole/Skatole-d3). A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards. The linearity of the method is demonstrated by the correlation coefficient (r²) of the linear regression.[6]
| Parameter | Performance Metric |
| Linearity (r²) | > 0.999[9] |
| Limit of Detection (LOD) | 0.5 - 1.5 µg/L |
| Limit of Quantification (LOQ) | 1.6 - 5.0 µg/L[9] |
| Recovery | 85 - 110%[6][9] |
| Precision (RSD%) | < 10%[9] |
Table 3: Typical method performance characteristics.
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to final data analysis.
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, quantification and treatment of fecal odors released into the air at two wastewater treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a highly reproducible GC-HRMS method for determination of Skatole in pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Skatole in Gut Microbiome Metabolomics using Isotope Dilution Mass Spectrometry with Skatole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skatole, or 3-methylindole, is a microbial metabolite derived from the degradation of dietary tryptophan in the mammalian gastrointestinal tract.[1] It is a significant contributor to fecal odor and has been implicated in various physiological and pathophysiological processes.[2] Skatole is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses, intestinal barrier function, and xenobiotic metabolism.[3][4] Dysregulation of skatole levels has been associated with inflammatory bowel disease and colorectal cancer.[5] Accurate quantification of skatole in complex biological matrices like feces is crucial for understanding its role in gut health and disease. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard, such as Skatole-d3, is the gold standard for precise and accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.[6][7] This application note provides detailed protocols for the quantification of skatole in fecal samples using this compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications
The precise measurement of skatole using this compound as an internal standard is applicable to a wide range of research and development areas:
-
Gut Microbiome Research: Investigating the functional output of the gut microbiota and its relationship with host health.
-
Drug Development: Assessing the impact of therapeutic interventions on microbial metabolism and host-microbe interactions.
-
Clinical Diagnostics: Exploring skatole as a potential biomarker for gastrointestinal diseases.
-
Nutritional Science: Understanding the influence of diet on the production of microbial metabolites.
Data Presentation
The following tables summarize quantitative data on skatole concentrations in various sample types, providing a reference for expected physiological and pathological ranges.
Table 1: Fecal Skatole Concentrations in Different Species
| Species | Fecal Skatole Concentration (mg/kg) |
| Humans | 10.0–15.9 |
| Pigs | 9.9–26.6 |
| Ruminants (e.g., cattle, sheep) | 0.5–5.1 |
Source: Adapted from Dehnhard et al., 1991.[8]
Table 2: Effect of Dietary Intervention on Skatole Levels in Pigs
| Dietary Intervention | Skatole Concentration in Adipose Tissue | Effect |
| High Fiber Diet | Lower | Decreased skatole production |
| Low Fiber Diet | Higher | Increased skatole production |
| Raw Potato Starch Supplementation | Lower | Reduced skatole levels |
Source: Adapted from research on nutritional influences on skatole metabolism in pigs.[1]
Signaling Pathways
Skatole is a bioactive molecule that exerts its effects through specific signaling pathways. Understanding these pathways is crucial for interpreting the biological significance of skatole measurements.
Tryptophan to Skatole Metabolic Pathway
The production of skatole in the gut is a multi-step enzymatic process carried out by various anaerobic bacteria. The pathway begins with the dietary amino acid tryptophan.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Skatole is a known agonist of the Aryl Hydrocarbon Receptor (AhR). Upon binding, AhR translocates to the nucleus and regulates the transcription of target genes involved in various cellular processes.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of skatole in fecal samples using this compound as an internal standard.
Experimental Workflow
A general workflow for the analysis of skatole in fecal samples is outlined below.
Detailed Protocol for Fecal Sample Preparation and Extraction
This protocol is optimized for the extraction of skatole from fecal samples for LC-MS/MS analysis.
Materials:
-
Frozen fecal samples (-80°C)
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g and 4°C
-
Pipettes and sterile filter tips
-
Vortex mixer
-
LC-MS vials with inserts
Procedure:
-
Sample Weighing: On dry ice, weigh approximately 50-100 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube containing homogenization beads. Record the exact weight.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. For example, add 10 µL of a 1 µg/mL this compound solution to each tube. The final concentration of the internal standard should be within the linear range of the calibration curve.
-
Extraction Solvent Addition: Add 1 mL of pre-chilled methanol to each tube.
-
Homogenization: Securely cap the tubes and homogenize the samples using a bead beater for 5 minutes at a high setting.
-
Incubation: Incubate the samples on a shaker at 4°C for 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the pellet.
-
Second Centrifugation (Optional but Recommended): To ensure a clear extract, centrifuge the supernatant again at 15,000 x g for 10 minutes at 4°C.
-
Sample Transfer: Transfer the final clear supernatant to an LC-MS vial with an insert for analysis.
-
Storage: If not analyzing immediately, store the extracts at -80°C.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of skatole and this compound. These may need to be optimized for your specific instrumentation.
Table 3: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 4: Mass Spectrometry Parameters (Positive Ionization Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Skatole | 132.1 | 117.1 | 20 |
| This compound | 135.1 | 120.1 | 20 |
Data Analysis and Quantification:
-
A calibration curve should be prepared using known concentrations of a certified skatole standard, with a fixed concentration of this compound added to each standard.
-
The concentration of skatole in the fecal samples is determined by calculating the peak area ratio of the analyte (skatole) to the internal standard (this compound) and interpolating this ratio against the calibration curve.
-
The final concentration should be normalized to the initial weight of the fecal sample (e.g., reported as ng/mg of feces).
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the accurate quantification of skatole in complex gut microbiome samples. This approach is essential for elucidating the role of this important microbial metabolite in health and disease, and for evaluating the effects of novel therapeutics and dietary interventions on the gut microbiome. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of gut microbiome metabolomics.
References
- 1. Nutritional Influences on Skatole Formation and Skatole Metabolism in the Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 3. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best practices for feces metabolomics - biocrates life sciences gmbh [biocrates.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Preparing Skatole-d3 Standard Solutions for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Skatole (3-methylindole) is a mildly toxic organic compound that occurs naturally in the feces of mammals and birds and is a primary contributor to fecal odor.[1] In low concentrations, it possesses a floral scent and is used in the perfume industry.[1] In analytical chemistry, particularly in quantitative mass spectrometry (MS)-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise quantification.[2][3] Deuterated compounds, like Skatole-d3, are ideal internal standards because they exhibit nearly identical chemical and physical properties to the unlabeled analyte, but have a different mass, allowing for their distinction by a mass spectrometer.[4] This application note provides a detailed protocol for the preparation of this compound standard solutions for use in quantitative analysis.
Data Presentation
The following table summarizes key quantitative data for Skatole and its deuterated analog, this compound.
| Property | Skatole | This compound | Source(s) |
| Molecular Formula | C₉H₉N | C₉H₆D₃N | [5] |
| Molecular Weight | 131.17 g/mol | 134.19 g/mol | [5] |
| Appearance | White to brownish crystalline solid | Not specified, typically similar to unlabeled compound | [6] |
| Melting Point | 93-95 °C | Not specified, typically similar to unlabeled compound | [1] |
| Boiling Point | 265 °C | Not specified, typically similar to unlabeled compound | [1] |
| Solubility | |||
| Water | Insoluble to very slightly soluble | Insoluble to very slightly soluble | [1][6] |
| Ethanol | Soluble | Soluble | [5][7] |
| Methanol | Partially soluble | Soluble | [6][8] |
| DMSO | Soluble (up to 26 mg/mL) | Soluble | [9] |
| Toluene | Soluble | Soluble | [10] |
| Diethyl Ether | Partially soluble | Partially soluble | [6] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | -20°C for 1 month; -80°C for 6 months | [2] |
Experimental Protocols
This section details the procedures for preparing stock and working standard solutions of this compound.
Materials and Equipment
-
This compound (solid, high purity)
-
High-purity solvent (e.g., methanol, DMSO, or toluene, HPLC or MS grade)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes and tips
-
Amber glass vials with screw caps
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh 1.0 mg of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed this compound into a 1.0 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid.
-
Mixing: Gently swirl the flask to ensure complete dissolution. If necessary, use a vortex mixer or an ultrasonic bath to aid dissolution.
-
Final Volume: Once completely dissolved, bring the solution to the 1.0 mL mark with the solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials, label appropriately (including concentration, date, and solvent), and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to the desired concentration. The following is an example of preparing a 10 µg/mL working solution.
-
Pipetting Stock Solution: Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL this compound stock solution into a 1.0 mL volumetric flask.
-
Dilution: Add the desired solvent to the flask, bringing the volume up to the 1.0 mL mark.
-
Homogenization: Cap the flask and mix thoroughly by inverting the flask or using a vortex mixer.
-
Storage: Store the working solution in a labeled amber vial under the same conditions as the stock solution. It is recommended to prepare fresh working solutions regularly.
Protocol 3: Preparation of Calibration Curve Standards
Calibration standards are prepared by serially diluting a stock solution of the unlabeled analyte (Skatole) and spiking each standard with a constant amount of the this compound internal standard working solution.
-
Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled Skatole following the same procedure as for this compound.
-
Serial Dilutions: Perform serial dilutions of the Skatole stock solution to create a series of calibration standards at different concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 ng/mL).
-
Spiking with Internal Standard: To a fixed volume of each calibration standard (and also to the unknown samples and quality control samples), add a constant volume of the this compound working solution. For example, add 10 µL of a 1 µg/mL this compound working solution to 90 µL of each calibration standard.[1]
-
Analysis: Analyze the prepared calibration standards by GC-MS or LC-MS.
-
Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibration standard.[3]
Quality Control
To ensure the accuracy and reliability of the prepared standard solutions, the following quality control procedures should be implemented:
-
Purity Verification: The purity of the this compound standard should be verified from the certificate of analysis provided by the supplier.
-
Gravimetric and Volumetric Accuracy: Use calibrated analytical balances and volumetric glassware to minimize errors in weighing and dilution.
-
Regular Calibration Checks: Regularly analyze a freshly prepared standard solution to check for any degradation of the stored stock solution.
-
Blank Samples: Analyze a blank sample (solvent only) to ensure there is no contamination.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of unknown samples to validate the accuracy and precision of the analytical run.[11][12]
Mandatory Visualization
Caption: Workflow for the preparation and use of this compound internal standard solutions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. consolidated-chemical.com [consolidated-chemical.com]
- 6. Skatole GHS SDS, MSDS Sheet [methylindole.com]
- 7. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. benchchem.com [benchchem.com]
- 12. Analytical quality control - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of Skatole for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skatole (3-methylindole) is a heterocyclic organic compound that contributes to the characteristic odor of feces and is a key component of boar taint in pork. Accurate and sensitive quantification of skatole is crucial in various fields, including environmental science, food quality control, and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of skatole. However, due to its polarity, derivatization is often employed to improve its chromatographic behavior, enhance its volatility, and increase its sensitivity.
This document provides detailed application notes and protocols for the derivatization of skatole for GC-MS analysis, focusing on two primary methods: silylation and acylation.
Overview of Derivatization Methods
Derivatization in GC-MS analysis involves the chemical modification of an analyte to produce a new compound with more favorable properties for analysis. For skatole, the primary target for derivatization is the active hydrogen on the nitrogen atom of the indole ring.
Silylation: This method replaces the active hydrogen with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents are highly reactive and produce derivatives that are typically more volatile and thermally stable. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Acylation: This method introduces an acyl group, often a perfluoroacyl group, to the analyte. Acylation reagents like trifluoroacetic anhydride (TFAA) and pentafluorobenzoyl chloride (PFBCl) create derivatives that are not only more volatile but also exhibit excellent electron-capturing properties, leading to enhanced sensitivity in electron capture negative ionization (ECNI) MS.
Quantitative Data Summary
Table 1: Quantitative Data for Skatole Analysis (Without Derivatization)
| Parameter | Matrix | Method | LOD | LOQ | Recovery |
| Skatole | Adipose Tissue | GC-HRMS | 0.5 ng/g | 1.65 ng/g | 90% |
| Skatole | Serum | GC-HRMS | 0.9 ng/g | 3.04 ng/g | 87% |
| Skatole | Pork Fat | GC-MS | - | 0.05 µg/g | - |
| Skatole | Feces | HPLC-FLD | - | 0.2 µg/g | 95%[1] |
| Skatole | Adipose Tissue | HPLC-FLD | 4 ng/g | - | 98.9%[2] |
Table 2: Quantitative Data for Silylation and Acylation of Related Compounds (for reference)
| Analyte | Derivatization Reagent | Matrix | Method | LOD | LOQ | Recovery |
| Short-Chain Fatty Acids | BSTFA | Fecal/Serum | GC-MS | 0.064 - 0.067 µM | - | 81.27 - 128.42% |
| Sterols | BSTFA | Environmental Water | GC-MS | 1.3 - 15 ng/mL | - | -[3] |
| Fatty Alcohols | Pentafluorobenzoyl Chloride | Rat Plasma | GC/ECNICI-MS | - | - | - |
| Carbonyl Compounds | PFBHA | Adult Formula | GC-MS | 8 - 89 ng/mL | 0.061 - 0.671 µg/mL | 98.0 - 102.6%[4] |
Experimental Protocols
The following are generalized protocols for the derivatization of compounds containing active hydrogens, such as skatole. These protocols may require optimization for specific sample matrices and analytical instrumentation.
Protocol 1: Silylation using BSTFA
This protocol is adapted from a general procedure for the derivatization of compounds with active hydrogens.
Materials:
-
Skatole standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Water will react with the silylating reagent. If necessary, evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a GC vial, add 50 µL of an aprotic solvent.
-
Add 50 µL of BSTFA (+1% TMCS) and 10 µL of pyridine. Pyridine acts as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Direct injection of the reaction mixture is usually possible.
Protocol 2: Silylation using MTBSTFA
This protocol is adapted from a general procedure for the derivatization of amino acids and can be applied to skatole. MTBSTFA derivatives are known to be more stable than TMS derivatives.
Materials:
-
Skatole standard or sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry.
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of MTBSTFA and 100 µL of acetonitrile.
-
Reaction: Cap the vial tightly and heat at 100°C for 1 to 4 hours. The optimal time should be determined experimentally.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 3: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol is a general procedure for the acylation of amines, phenols, and alcohols.
Materials:
-
Skatole standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Aprotic solvent (e.g., Acetonitrile, Ethyl Acetate)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample extract is dry.
-
Reagent Addition: To the dried sample in a GC vial, add 200 µL of an aprotic solvent and 100 µL of TFAA.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes.
-
Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., hexane, ethyl acetate) for GC-MS analysis.
Protocol 4: Acylation using Pentafluorobenzoyl Chloride (PFBCl)
This protocol is adapted from a general procedure for the derivatization of fatty alcohols and is suitable for creating derivatives with high electron affinity.
Materials:
-
Skatole standard or sample extract
-
Pentafluorobenzoyl Chloride (PFBCl)
-
Pyridine or Triethylamine (as a catalyst)
-
Aprotic solvent (e.g., Hexane)
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample extract is dry.
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of aprotic solvent, 10 µL of pyridine or triethylamine, and 10 µL of PFBCl.
-
Reaction: Cap the vial and heat at 60°C for 45 minutes.[5]
-
Quenching and Extraction: After cooling, add 1 mL of a 5% sodium bicarbonate solution to quench the reaction. Extract the derivative with 1 mL of hexane.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Transfer the dried extract to a new vial for GC-MS analysis.
GC-MS Parameters (General Guidance)
The following are general GC-MS parameters that can be used as a starting point. Optimization will be necessary for specific applications.
-
Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250 - 280°C.
-
Column: A non-polar or mid-polar capillary column is recommended, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 50% phenyl-methylpolysiloxane column. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 - 80°C, hold for 1-2 minutes.
-
Ramp: 10 - 20°C/min to 280 - 300°C.
-
Final hold: 5 - 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
Visualizations
Caption: General experimental workflow for skatole analysis by GC-MS.
References
- 1. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fecal sterols by gas chromatography-mass spectrometry with solid-phase extraction and injection-port derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in skatole LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of skatole.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect skatole analysis?
A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (skatole).[1] These components can include lipids, proteins, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of skatole in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[4][5]
Q2: I'm observing poor reproducibility and accuracy in my skatole quantification. Could this be due to matrix effects?
A: Yes, poor reproducibility and accuracy are common symptoms of uncorrected matrix effects.[4][5] When the matrix composition varies between samples or between your calibration standards and your samples, the degree of ion suppression or enhancement can change, leading to inconsistent results.
Q3: How can I qualitatively assess if my analysis is suffering from matrix effects?
A: A post-column infusion experiment is a common method to qualitatively identify the presence of matrix effects.[4] This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of a skatole standard solution into the MS detector post-column while injecting a blank matrix extract onto the LC system. Any dip or rise in the baseline signal of the skatole standard indicates the elution of matrix components that cause ion suppression or enhancement, respectively.[4]
Q4: What is the most effective way to compensate for matrix effects in skatole analysis?
A: The use of a stable isotope-labeled internal standard (SIL-IS) in a technique called Stable Isotope Dilution Analysis (SIDA) is widely regarded as the gold standard for compensating for matrix effects.[1][6][7] A SIL-IS, such as skatole-d3, is chemically identical to skatole but has a different mass.[6] It will co-elute with skatole and experience the same degree of matrix-induced ion suppression or enhancement.[1] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of matrix effects.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low skatole signal / Poor sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of skatole. | 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Size Exclusion Chromatography (SEC) to remove interfering matrix components.[1][8] 2. Optimize Chromatography: Adjust the LC gradient or change the stationary phase to better separate skatole from interfering compounds.[1] 3. Use a SIL-IS: Employ a stable isotope-labeled internal standard to compensate for signal loss.[1] |
| Inconsistent results between samples | Variable Matrix Effects: The composition of the matrix differs from sample to sample, causing varying degrees of ion suppression or enhancement. | 1. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[1] This helps to ensure that the standards and samples experience similar matrix effects. 2. Standard Addition: For a few representative samples, use the standard addition method to assess the impact of the matrix on quantification.[4] |
| High background noise | Contamination: Contamination from the sample matrix, solvents, or the LC system itself. | 1. Use High-Purity Solvents: Ensure that all solvents and reagents are LC-MS grade.[9] 2. System Flush: Thoroughly flush the LC system, especially when changing mobile phases with different salt concentrations, to prevent precipitation.[9] 3. Sample Filtration: Filter all samples and standards before injection to remove particulate matter. |
| Peak tailing or fronting | Chromatographic Issues: Poor column performance or interaction of skatole with active sites in the LC system. | 1. Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. 2. Check Column Health: Evaluate the column's performance with a standard mixture. It may need to be cleaned or replaced. 3. Mobile Phase Modifier: Consider adding a small amount of a modifier (e.g., formic acid) to the mobile phase to improve peak shape. |
| Unexpected peaks in chromatogram | Matrix Interference or Contamination: Co-eluting compounds from the matrix or external contamination. | 1. Run a Blank Matrix: Inject a blank matrix extract to identify peaks originating from the matrix itself. 2. Review Sample Preparation: Investigate potential sources of contamination during sample handling and preparation. 3. MS/MS Specificity: Ensure your MS/MS transitions are specific to skatole to minimize the detection of interfering compounds. |
Experimental Protocols
Protocol 1: Skatole Extraction from Pig Fat using Methanol
This protocol is adapted from methods described for the extraction of skatole from fatty matrices.[6][10][11]
-
Sample Homogenization: Melt a known weight of the pig fat sample.
-
Extraction: To the melted fat, add a precise volume of methanol. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Internal Standard Spiking: Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., this compound).
-
Freezing & Separation: Freeze the extract (e.g., using liquid nitrogen or a -80°C freezer).[10][11] This step helps to precipitate lipids.
-
Centrifugation: Centrifuge the frozen sample at high speed to pellet the precipitated lipids.
-
Supernatant Collection: Carefully collect the methanolic supernatant containing the skatole.
-
Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
Protocol 2: Quantification using Stable Isotope Dilution Analysis (SIDA)
-
Calibration Curve Preparation: Prepare a series of calibration standards with known concentrations of skatole. Spike each standard with a constant concentration of the SIL-IS.
-
Sample Preparation: Prepare your unknown samples according to Protocol 1, ensuring each is spiked with the same constant concentration of the SIL-IS as the calibration standards.
-
LC-MS/MS Analysis: Analyze the calibration standards and samples using an optimized LC-MS/MS method. Monitor at least two MRM (Multiple Reaction Monitoring) transitions for both skatole and the SIL-IS.[12]
-
Data Processing: For each injection, calculate the peak area ratio of the skatole to the SIL-IS.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of skatole for the calibration standards. Determine the concentration of skatole in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The following table summarizes recovery and precision data from published methods for skatole analysis, which can serve as a benchmark for your own experiments.
| Analyte | Matrix | Extraction Method | Internal Standard | Mean Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Skatole | Pig Fat | Methanol Extraction, Freezing, Filtration | 2-Methylindole | 91 | - | - | [10][11] |
| Skatole | Adipose Tissue | n-hexane/acetonitrile-water extraction | - | 98.9 | 4.2 | 6.6 | [13] |
| Skatole | Blood Plasma | Diethyl ether extraction | - | 92-102 | <10 | <10 | [14] |
CV: Coefficient of Variation
Visual Guides
Caption: General workflow for skatole analysis from pig fat.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the boar taint compound skatole in meat juice by means of stable isotope dilution analysis-direct immersion-solid phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. zefsci.com [zefsci.com]
- 10. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Different Plant Extracts on CYP-Mediated Skatole and Indole Degradation in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in skatole chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape in skatole chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[1][2][3] This indicates a well-behaved separation process where the analyte molecules move through the column in a uniform manner.
Q2: What are the common types of poor peak shape for skatole?
The most common issues with peak shape are tailing, fronting, and broadening.[1][2]
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Peak Tailing: The latter half of the peak is wider than the front half.[1]
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Peak Fronting: The first half of the peak is wider than the latter half.[1][4]
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Broad Peaks: The entire peak is wider than expected, leading to decreased sensitivity and resolution.[5]
Q3: Why is poor peak shape a problem in skatole analysis?
Poor peak shape can significantly impact the quality of your results by:
Troubleshooting Guides
Issue 1: Skatole peak is tailing in my HPLC analysis.
Peak tailing is a common problem when analyzing skatole, which is a basic compound.[7]
Possible Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen in skatole, causing tailing.[7][8]
-
Solution 1: Use a well-end-capped column. These columns have fewer free silanol groups.[5][7]
-
Solution 2: Lower the mobile phase pH. Operating at a pH below 3 can suppress the ionization of silanol groups, reducing interactions.[3][9]
-
Solution 3: Add a competitive base to the mobile phase. An additive like triethylamine (TEA) can compete with skatole for interaction with the silanol groups.[7][9]
-
Solution 4: Increase buffer concentration. A higher buffer concentration can help to mask the residual silanol interactions.[8]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[8]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[10]
-
Solution: Wash the column or replace it if necessary. [7] A proper column wash protocol is detailed in the experimental section.
-
-
Excessive Dead Volume: Unswept volumes in the HPLC system (e.g., from poorly fitted connections) can cause peak distortion.[5]
-
Solution: Ensure all fittings and tubing are properly connected and minimize tubing length.
-
Issue 2: My skatole peak is fronting.
Peak fronting is less common than tailing for basic compounds like skatole but can still occur.
Possible Causes and Solutions:
-
Sample Overload: This is a primary cause of fronting, where the concentration of the sample is too high for the column to handle efficiently.[2][4][11]
-
Poor Sample Solubility: If skatole is not fully dissolved in the sample solvent, it can lead to fronting.[1][2]
-
Solution: Ensure the sample is completely dissolved. Consider using a stronger solvent or a solvent that is more compatible with the mobile phase.
-
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, leading to fronting.[4][10]
-
Solution: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength. [4]
-
-
Column Collapse: Physical degradation of the column packing can lead to fronting.[2][11]
-
Solution: Replace the column.
-
Issue 3: Skatole peak is broad.
Broad peaks can be a sign of several issues within the chromatographic system.
Possible Causes and Solutions:
-
Low Column Efficiency: This can be due to an old or poorly packed column.
-
Solution: Replace the column with a new, high-efficiency column.
-
-
Sub-optimal Flow Rate: The flow rate of the mobile phase affects the time the analyte spends in the column and thus the peak width.[12]
-
Solution: Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but it will increase the analysis time. [7]
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to peak broadening.[7]
-
Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to broaden.[5]
-
Solution: Dissolve the sample in the mobile phase whenever possible.
-
Experimental Protocols
Protocol 1: HPLC Method for Skatole Analysis
This protocol is a general guideline and may need optimization for specific applications.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7] |
| Mobile Phase | A mixture of acetonitrile and water is common.[13] For example, Acetonitrile:Water (40:60, v/v).[13] The addition of a buffer (e.g., phosphate or acetate) and pH adjustment may be necessary to improve peak shape.[7] |
| Flow Rate | 1.0 mL/min[7][13] |
| Column Temperature | 30-35 °C[13][14] |
| Detection | Fluorescence detector (Excitation: 280 nm, Emission: 350-360 nm)[14][15][16] or UV detector (280 nm). |
| Injection Volume | 10-20 µL[13][14] |
Protocol 2: Column Washing Procedure to Address Peak Tailing
This procedure can help remove contaminants that may be causing poor peak shape.
-
Disconnect the column from the detector.
-
Flush with HPLC-grade water to remove any buffer salts.
-
Flush with a strong, water-miscible organic solvent like isopropanol or methanol to remove strongly retained organic compounds.
-
Flush with a non-polar solvent like hexane if non-polar contaminants are suspected (ensure compatibility with your column).
-
Re-equilibrate the column with the mobile phase until a stable baseline is achieved.
Visualizations
Caption: Troubleshooting workflow for skatole peak tailing.
References
- 1. chemtech-us.com [chemtech-us.com]
- 2. acdlabs.com [acdlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 5. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. eurekakit.com [eurekakit.com]
- 16. Rapid determination of skatole and indole in pig back fat by normal-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Skatole-d3 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Skatole-d3 using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-MS parameters for this compound analysis?
A1: Optimized GC-MS parameters can vary depending on the instrument and matrix. However, a good starting point for method development is outlined in the table below, based on established methods for skatole and its deuterated analogues.[1][2]
Q2: Which ions should I monitor for this compound in Selected Ion Monitoring (SIM) mode?
A2: For this compound (3-methyl-d3-indole), the quantifier ion is typically m/z 132. It is also recommended to monitor qualifier ions to ensure selectivity. For comparison, the quantifier for native skatole is m/z 130 and a common qualifier is m/z 103.[1]
Q3: What type of GC column is recommended for this compound analysis?
A3: A mid-polarity column, such as a VF-WAX ms or equivalent, is often suitable for the analysis of indole compounds like skatole.[2] Columns specifically designed for MS applications ("MS" designated) are recommended to minimize column bleed and improve sensitivity.[3]
Q4: How can I improve the peak shape for this compound?
A4: Poor peak shape, particularly tailing, is a common issue with active compounds like skatole. To improve peak shape, consider the following:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize active sites.[4][5]
-
Column Conditioning: Properly condition the GC column before use to remove any contaminants.[3]
-
Column Trimming: If performance degrades, trimming 10-20 cm from the front of the column can remove active sites that have accumulated.[4][6]
-
Injection Technique: A splitless injection is commonly used for trace analysis. Ensure the injection volume and temperature are optimized.[1]
Q5: What are common causes of low sensitivity for this compound?
A5: Low sensitivity can stem from several factors:
-
System Leaks: Air leaks in the GC-MS system can significantly reduce sensitivity. Regularly perform leak checks.[5][7]
-
Contaminated Ion Source: The ion source can become contaminated over time, leading to a decrease in signal. Regular cleaning is essential.
-
Suboptimal MS Parameters: Ensure the MS parameters, such as electron energy and ion dwell time in SIM mode, are optimized for your instrument.[3]
-
Column Bleed: High column bleed can increase baseline noise and mask the analyte signal.[3]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during this compound analysis by GC-MS.
Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in Inlet | Replace the injector liner with a new, deactivated liner. Replace the septum.[5] | Improved peak symmetry and reduced tailing. |
| Contaminated Column | Trim 10-20 cm from the front of the GC column.[6] | Restoration of sharp, symmetrical peaks. |
| Improper Column Installation | Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and transfer line. | Elimination of peak distortion caused by dead volume. |
| Incompatible Sample Solvent | Ensure the sample solvent is compatible with the stationary phase. Mismatches can cause peak distortion.[8] | Improved peak shape. |
| Suboptimal Oven Temperature Program | Review and optimize the initial oven temperature and ramp rate. A lower initial temperature can improve focusing of the analyte band.[6] | Sharper, more symmetrical peaks. |
Problem 2: Low or No Signal (Poor Sensitivity)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| System Leaks | Perform a leak check of the entire system, paying close attention to the injector, column fittings, and MS interface.[5][7] | A leak-free system, resulting in a stable baseline and improved sensitivity. |
| Contaminated Ion Source | Vent the mass spectrometer and clean the ion source components according to the manufacturer's instructions. | Increased signal intensity and a lower signal-to-noise ratio. |
| Suboptimal MS Tune | Perform a manual tune of the mass spectrometer to ensure optimal performance.[7] | Enhanced signal for the target ions. |
| Incorrect SIM/Scan Parameters | Verify that the correct quantifier and qualifier ions for this compound are being monitored. Optimize the dwell time in SIM mode.[1][3] | Increased signal intensity for this compound. |
| Sample Degradation | Prepare fresh standards and samples to rule out degradation issues. | Accurate and reproducible signal intensity. |
Problem 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unstable Carrier Gas Flow | Check the carrier gas supply and regulators for pressure fluctuations. Ensure the gas flow controller is functioning correctly. | Stable and reproducible retention times. |
| Oven Temperature Fluctuations | Verify the accuracy and stability of the GC oven temperature. | Consistent retention times across injections. |
| Column Contamination or Degradation | Condition the column at a high temperature to remove contaminants. If the problem persists, the column may need to be replaced. | Restoration of stable retention times. |
| Leaks at Injector or Column Fittings | Check and tighten all fittings. A leak can alter the column head pressure and affect retention times. | Elimination of retention time drift. |
Experimental Protocols
GC-MS Method for this compound Detection
This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific sample matrices and instrumentation.
1. GC Parameters:
| Parameter | Value | Notes |
| Injection Type | Splitless | Recommended for trace analysis.[1] |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | [1] |
| Purge Flow | 50 mL/min | [1] |
| Purge Time | 2 min | [1] |
| Carrier Gas | Helium (Constant Flow) | [1][2] |
| Flow Rate | 1 mL/min | [1][2] |
| Oven Program | Initial: 70 °C, hold 2 min | Based on a method for skatole.[1] |
| Ramp 1: 40 °C/min to 180 °C | ||
| Ramp 2: 10 °C/min to 220 °C | ||
| Ramp 3: 40 °C/min to 280 °C, hold 10 min | ||
| GC Column | VF-WAX ms (60 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column is suitable.[2] |
2. MS Parameters:
| Parameter | Value | Notes |
| Transfer Line Temp. | 325 °C | [1] |
| Ion Source Temp. | 250 °C | [1] |
| Quadrupole Temp. | 150 °C | [1] |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | [1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity. |
| Solvent Delay | 5 min | To protect the filament from the solvent peak.[1] |
| Ions to Monitor | This compound (Quantifier): m/z 132 | [1] |
| Skatole (Quantifier): m/z 130 | For comparison with the native compound.[1] | |
| Skatole (Qualifier): m/z 103 | [1] | |
| Indole (Quantifier): m/z 117 | If also of interest.[1] | |
| Indole-d7 (Quantifier): m/z 123 | [1] | |
| Dwell Time | 100 ms | A good starting point, can be optimized.[1][7] |
Visualizations
Caption: Troubleshooting workflow for optimizing this compound detection by GC-MS.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Development of a highly reproducible GC-HRMS method for determination of Skatole in pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Addressing Isotopic Exchange in Skatole-d3 Standards
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the potential for isotopic exchange in Skatole-d3 internal standards. Accurate quantification relies on the stability of these standards, and this resource provides guidance on identifying and mitigating issues related to hydrogen-deuterium (H/D) exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound standards?
Isotopic exchange is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from its environment, such as from a protic solvent.[1] This is a critical issue in quantitative analysis, particularly in mass spectrometry, as it alters the mass-to-charge ratio (m/z) of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[2] In severe cases, complete deuterium loss can generate a false positive signal for the unlabeled analyte.[3]
Q2: Which positions on the this compound molecule are most susceptible to isotopic exchange?
Deuterium atoms on aromatic rings, like the indole ring in skatole, can be susceptible to exchange, especially under acidic or basic conditions.[3] For indole compounds, acid-catalyzed hydrogen-deuterium exchange has been observed, suggesting that the deuterium atoms on the aromatic ring of this compound could be labile in acidic environments.[4][5] Positions adjacent to heteroatoms are also generally more prone to exchange.[6]
Q3: What experimental factors can promote isotopic exchange in this compound?
Several factors can influence the rate of isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on pH. Both acidic and basic conditions can catalyze the exchange.[3][7] For many deuterated compounds, the minimum exchange rate is observed in a neutral or near-neutral pH range.[3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3]
-
Solvent Composition: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and can facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of deuterated standards.[1]
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a new lot of this compound should be verified to ensure it meets the requirements for your assay (typically ≥98% isotopic enrichment).[2] This can be done by preparing a high-concentration solution of the standard and analyzing it by mass spectrometry in full scan mode. This allows for the observation of the isotopic distribution and the quantification of any unlabeled skatole present.[1] A detailed protocol for this assessment is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Unexpected results when using this compound, such as poor precision or inaccurate quantification, may be attributable to isotopic exchange.[2] The following guide provides a structured approach to troubleshooting these issues.
Summary of Common Issues and Solutions
| Symptom | Potential Cause | Recommended Action |
| Decreasing internal standard peak area over time | Isotopic exchange (back-exchange) occurring in the sample matrix or on the autosampler. | Conduct a stability study of this compound in your sample matrix and mobile phase at the autosampler temperature.[3] Consider switching to a less protic solvent or adjusting the pH if exchange is observed. |
| Inaccurate or inconsistent quantitative results | Loss of deuterium from this compound leading to a biased analyte-to-internal standard ratio. | Review the pH of all solutions used in sample preparation and analysis. Perform a stability study under your specific experimental conditions (see protocol below).[3] |
| Appearance of a peak at the mass of the unlabeled analyte in the internal standard solution | Significant isotopic exchange has occurred, or the initial isotopic purity of the standard is low. | Assess the isotopic purity of the this compound standard.[1] If purity is acceptable, investigate the experimental conditions (pH, temperature, solvent) for factors promoting exchange. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting suspected isotopic exchange in this compound standards.
Caption: Troubleshooting workflow for suspected isotopic exchange.
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Purity
Objective: To determine the isotopic purity of a this compound internal standard and quantify the percentage of unlabeled skatole.
Materials:
-
This compound standard
-
High-purity solvent (e.g., acetonitrile or methanol)
-
Mass spectrometer capable of full scan acquisition
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of this compound in the chosen solvent at a concentration significantly higher than that used in your analytical method (e.g., 1 µg/mL).
-
Mass Spectrometric Analysis:
-
Infuse the high-concentration solution directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire data in full scan mode over a mass range that includes the molecular ions of both unlabeled skatole and this compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated species (e.g., M+1, M+2, M+3, etc.).
-
Calculate the isotopic purity by determining the peak area of the desired deuterated species as a percentage of the total peak area of all related isotopic peaks.
-
Protocol 2: Evaluation of this compound Stability in Solution
Objective: To assess the stability of this compound under specific experimental conditions (e.g., in the analytical mobile phase or sample matrix) over time.
Materials:
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This compound standard
-
Your analytical mobile phase
-
Blank sample matrix (e.g., plasma, urine) processed according to your sample preparation protocol
-
LC-MS/MS system
Methodology:
-
Prepare Stability Samples:
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Spike this compound into your mobile phase at the working concentration.
-
Spike this compound into the processed blank sample matrix at the working concentration.
-
-
Incubation and Analysis:
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Analyze an aliquot of each stability sample immediately after preparation (t=0).
-
Store the remaining stability samples under conditions that mimic your experimental workflow (e.g., at autosampler temperature).
-
Analyze aliquots at regular intervals over a period that reflects your typical experimental run time (e.g., 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the this compound standard over time.
-
Monitor for any increase in the peak area at the m/z of unlabeled skatole.
-
A significant decrease in the this compound peak area or a corresponding increase in the unlabeled skatole peak area indicates isotopic exchange.
-
Stability Data Interpretation
| Condition | Time (hours) | This compound Peak Area | Unlabeled Skatole Peak Area | % Exchange |
| Mobile Phase (pH X.X, Y°C) | 0 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Sample Matrix (pH X.X, Y°C) | 0 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Signaling Pathways and Workflows
The following diagram illustrates the general workflow for a quantitative analysis using a deuterated internal standard like this compound, highlighting the points where isotopic exchange can be a concern.
Caption: Quantitative analysis workflow with potential isotopic exchange points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Skatole (3-methylindole) Sample Extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of skatole during sample extraction.
Troubleshooting Guide
Question: My skatole recovery is consistently low. What are the potential causes?
Answer: Low recovery of skatole is a common issue stemming from its unique chemical properties and the complexity of biological matrices. Several factors could be contributing to this problem:
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Volatility: Skatole is a volatile compound, and significant loss can occur during sample preparation steps that involve heat, such as solvent evaporation.
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Matrix Effects: Complex matrices like feces, adipose tissue, and biosolids contain numerous compounds that can bind to skatole, preventing its efficient extraction into the solvent.
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Suboptimal Solvent Choice: The polarity and type of extraction solvent are critical. An inappropriate solvent will not efficiently partition skatole from the sample matrix.
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Degradation: Skatole can degrade or darken upon exposure to air and light.[1] Prolonged processing times can lead to sample loss.
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Incorrect pH: The pH of the sample and extraction solvent can influence the charge state of skatole and interfering compounds, affecting extraction efficiency.
-
Adsorption: Skatole may adsorb to labware surfaces, such as glass or plastic vials, especially at low concentrations.
Question: What specific steps can I take to improve my skatole extraction efficiency?
Answer: To enhance recovery, a systematic optimization of your extraction protocol is recommended. Consider the following adjustments:
-
Optimize Solvent Selection: The choice of solvent is crucial. Methanol has been used successfully for extraction from feces, while a hexane-2-propanol mixture is effective for adipose tissue.[2][3] Diethyl ether is another common choice for liquid-liquid extraction from aqueous samples.[4]
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Incorporate a Purification Step: Solid-Phase Extraction (SPE) can significantly improve recovery by removing interfering matrix components. For instance, using Amberlite XAD-8 resin for purification after a methanol extraction has achieved recovery rates as high as 95%.[2]
-
Control Temperature: Avoid high temperatures during sample processing. When evaporating the solvent, use a gentle stream of nitrogen at ambient or slightly elevated temperatures (e.g., up to 50°C) rather than aggressive heating.[4]
-
Minimize Exposure to Air and Light: Protect your samples from light by using amber vials and work quickly to minimize air exposure, which can cause skatole to darken and degrade.[1]
-
Thoroughly Homogenize and Mix: Ensure the sample is completely homogenized before extraction. During the extraction step, use vigorous mixing (e.g., shaking or vortexing) to maximize the interaction between the sample and the solvent.
Question: I am still facing issues. Are there alternative extraction methods I should consider?
Answer: If a simple liquid-liquid extraction is failing, consider a more robust protocol. A multi-step approach often yields better results:
-
Methanol Extraction with SPE Cleanup: This method is highly effective for complex matrices like feces. The initial methanol extraction dissolves the skatole, and the subsequent purification on an Amberlite XAD-8 column removes impurities, leading to a cleaner sample and high recovery.[2]
-
Normal-Phase Liquid Chromatography Extraction: For fatty matrices like adipose tissue, a direct extraction with a non-polar solvent system like hexane-2-propanol (92:8, v/v) followed by normal-phase HPLC can be effective. This approach avoids the need for a separate fat removal step.[3]
-
Liquid-Liquid Extraction with Diethyl Ether: For aqueous samples such as blood plasma, extraction with diethyl ether is a viable option. This method relies on the partitioning of skatole into the organic ether phase.[4]
Frequently Asked Questions (FAQs)
1. What is a typical recovery rate for skatole extraction? Recovery rates are highly dependent on the method and sample matrix. A well-optimized method, such as methanol extraction followed by Amberlite XAD-8 purification from feces, can achieve a mean recovery of 95%.[2] However, other methods, like a specific normal-phase HPLC procedure for pig back fat, have reported lower recoveries for skatole (around 10.3%) while still being effective for quantification due to high precision.[3]
2. How does the sample matrix impact skatole recovery? The sample matrix is a primary factor.
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Feces and Biosolids: These are rich in organic matter and microbial byproducts that can interfere with extraction.[2][5]
-
Adipose Tissue: The high lipid content requires a solvent system capable of penetrating the fat and solubilizing the non-polar skatole.[3]
-
Blood Plasma: While less complex than feces, plasma proteins can bind to skatole, potentially reducing extraction efficiency.[4]
3. What are the best storage conditions for samples intended for skatole analysis? Given skatole's volatility and sensitivity to air, samples should be stored in airtight containers at low temperatures (-20°C or preferably -80°C) to minimize loss. Use amber or foil-wrapped containers to protect from light.
4. Besides HPLC, what other analytical techniques are suitable for skatole quantification? Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used and powerful alternative for the analysis of skatole.[6][7] It offers excellent sensitivity and selectivity, which is particularly useful for complex matrices.
Data Presentation: Comparison of Skatole Extraction Methods
| Method | Sample Matrix | Extraction Solvent | Purification Step | Mean Recovery (%) | Analytical Technique | Reference |
| Methanol Extraction & SPE | Feces | Methanol | Amberlite XAD-8 Resin | 95% | HPLC | [2] |
| Normal-Phase Chromatography | Pig Back Fat | Hexane-2-propanol (92:8, v/v) | None (Direct Injection) | 10.3% | HPLC | [3] |
| Liquid-Liquid Extraction | Blood Plasma | Diethyl Ether | None | Not specified | UHPLC | [4] |
Experimental Protocols
Protocol 1: High-Recovery Skatole Extraction from Feces
Adapted from Dehnhard et al., 1991[2]
-
Sample Preparation: Weigh 0.5 g of a homogenized fecal sample into a suitable tube.
-
Extraction: Add 2 mL of methanol to the sample.
-
Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Purification:
-
Prepare a solid-phase extraction (SPE) column with Amberlite XAD-8 resin.
-
Load the methanol supernatant onto the pre-conditioned SPE column.
-
Wash the column to remove interfering compounds (specific wash solvent may need optimization).
-
Elute the skatole from the column using an appropriate solvent (e.g., a more non-polar solvent or a different methanol concentration).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase used for HPLC analysis.
-
Analysis: Inject the reconstituted sample into the HPLC system for quantification.
Protocol 2: Rapid Skatole Extraction from Adipose Tissue (Pig Back Fat)
Adapted from Hansen-Møller, 1994[3]
-
Sample Preparation: Weigh a sample of pig back fat.
-
Extraction:
-
Add a solution of hexane-2-propanol (92:8, v/v).
-
Include an internal standard in the extraction solvent for improved quantification.
-
-
Homogenization: Shake the sample at ambient temperature to extract skatole and indole into the solvent.
-
Centrifugation: Centrifuge the sample to separate the lipid layer from the solvent extract.
-
Analysis: Directly inject a portion of the hexane-2-propanol supernatant into a normal-phase HPLC system for analysis. The fat does not need to be removed prior to injection with this method.
Visualizations
Caption: General workflow for skatole extraction and analysis.
Caption: Microbial biosynthesis pathway of skatole from tryptophan.
References
- 1. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid determination of skatole and indole in pig back fat by normal-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Different Plant Extracts on CYP-Mediated Skatole and Indole Degradation in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
dealing with co-eluting interferences in skatole analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on skatole analysis. Our aim is to help you address common challenges, particularly those related to co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in skatole analysis?
The most common co-eluting interference in skatole (3-methylindole) analysis is indole.[1][2] Due to their similar chemical structures, they often have very close retention times in reversed-phase chromatography. Other potential interferences can arise from the sample matrix itself, leading to what are known as matrix effects, which can suppress or enhance the analyte signal.[3][4]
Q2: How can I resolve the co-elution of skatole and indole?
There are several strategies to resolve the co-elution of skatole and indole:
-
Chromatographic Optimization:
-
Method 1: Normal-Phase HPLC: Switching from a reversed-phase (e.g., C18) to a normal-phase column, such as an aminopropylsilica column, can improve the separation of skatole and indole.[5]
-
Method 2: Mobile Phase Adjustment: Fine-tuning the mobile phase composition and gradient in reversed-phase HPLC can enhance resolution. Experimenting with the organic solvent ratio (e.g., acetonitrile, methanol) and pH can alter the selectivity between the two compounds.[6]
-
-
Selective Detection:
-
Fluorescence Detection: Skatole and indole have native fluorescence. By carefully selecting the excitation and emission wavelengths, it's possible to achieve selective detection and quantification even with partial chromatographic overlap.[5][7]
-
Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), mass spectrometry provides high selectivity. By using selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS, you can specifically detect and quantify skatole based on its unique mass-to-charge ratio and fragmentation pattern, effectively eliminating interference from co-eluting compounds like indole.[8][9][10]
-
Q3: What are matrix effects and how can I minimize them?
Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[3][4] This can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification.
To minimize matrix effects:
-
Effective Sample Preparation: Implement a thorough sample cleanup procedure to remove interfering matrix components before analysis. Techniques include:
-
Liquid-Liquid Extraction (LLE): To partition skatole into a solvent where matrix components are less soluble.
-
Solid-Phase Extraction (SPE): To selectively isolate skatole and remove interfering compounds.[11]
-
Protein Precipitation: For biological samples like plasma or serum, to remove proteins that can cause significant matrix effects.[12]
-
Freezing/Centrifugation: In the analysis of fatty tissues, freezing the extract can help to precipitate and remove lipids.[8][9]
-
-
Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., deuterated skatole). This is the most effective way to compensate for matrix effects, as the internal standard behaves almost identically to the analyte during sample preparation and ionization, but is distinguishable by its mass.[8]
-
Chromatographic Separation: Optimize your chromatography to separate skatole from the regions where matrix effects are most pronounced.
Q4: What are the typical recovery rates for skatole in different sample matrices?
Recovery can vary significantly depending on the matrix and the extraction method used. Here are some reported recovery rates:
| Sample Matrix | Extraction Method | Recovery Rate for Skatole | Reference |
| Pig Back Fat | Hexane-2-propanol extraction | 99.6% (relative to internal standard) | [5] |
| Feces | Methanol extraction followed by Amberlite XAD-8 purification | 95% | [13] |
| Pig Back Fat | Standard addition method | 99.72% | [7] |
| Pig Fat | Methanol extraction and freezing cleanup (for LC-MS) | 91% | [9] |
| Blood Plasma | Diethyl ether extraction | 92-102% | [14] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Skatole
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample and reinject. If the peak shape improves and retention time slightly increases, you were overloading the column.[15] |
| Secondary Interactions | For basic compounds like skatole, interactions with residual silanols on the column packing can cause tailing. Try a different column with better end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase (for HPLC). |
| Column Contamination/Deterioration | A blocked frit or a void at the column inlet can distort peak shape. Try back-flushing the column. If this doesn't work, the column may need to be replaced.[15] |
| Inappropriate Injection Solvent | The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[16] |
Issue 2: Co-elution of Skatole and Indole Peaks
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Chromatographic Resolution | HPLC: 1. Optimize the mobile phase gradient. A shallower gradient around the elution time of skatole and indole can improve separation. 2. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). 3. Switch to a different column chemistry (e.g., normal-phase aminopropylsilica or a phenyl-hexyl column).[5][17] GC: 1. Optimize the temperature program. A slower ramp rate can improve resolution. 2. Use a longer capillary column or a column with a different stationary phase. |
| Non-selective Detection Method | If baseline resolution cannot be achieved, use a more selective detector. A mass spectrometer (GC-MS or LC-MS/MS) is highly effective at differentiating between co-eluting compounds based on their mass-to-charge ratios.[8][10] For HPLC, a fluorescence detector can provide better selectivity than a UV detector.[7] |
Experimental Protocols & Workflows
Protocol 1: Skatole and Indole Extraction from Pig Back Fat for HPLC-FD Analysis
This protocol is adapted from a method for simultaneous quantification of skatole and androstenone.
-
Sample Homogenization: Homogenize a known amount of pig back fat.
-
Extraction: Extract the homogenized fat with a suitable organic solvent (e.g., methanol). Vortex or shake vigorously.
-
Lipid Removal: Centrifuge the extract and place it in a freezer (e.g., -20°C) to precipitate the lipids.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
Analysis: Inject an aliquot into the HPLC system equipped with a fluorescence detector.
Workflow for Troubleshooting Co-eluting Peaks
Signaling Pathway of Skatole Formation and Interference in Analysis
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Evaluation of the contribution of skatole, indole, androstenone and androstenols to boar-taint in back fat of pigs by HPLC and capillary gas chromatography (CGC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Rapid determination of skatole and indole in pig back fat by normal-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Different Plant Extracts on CYP-Mediated Skatole and Indole Degradation in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. lcms.cz [lcms.cz]
improving signal-to-noise for low skatole concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low concentrations of skatole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low concentrations of skatole?
A1: The most common and sensitive methods for detecting low concentrations of skatole are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful technique for this purpose.[6][7]
Q2: What are the typical limits of detection (LOD) for skatole with these methods?
A2: The limit of detection for skatole can vary depending on the method and the sample matrix. For HPLC with fluorescence detection, LODs as low as 1.53 ng/g have been reported in liquid fat.[8] A highly reproducible GC-High Resolution Mass Spectrometry (GC-HRMS) method has demonstrated an LOD of 0.5 ppb in adipose tissue and 0.9 ppb in serum.[6] An HPLC method for feces reported a lower limit of detection of 2.5 ng per injection, which corresponds to 0.2 µg/g of feces.[1]
Q3: My signal-to-noise ratio is poor. What are the first troubleshooting steps I should take?
A3: For poor signal-to-noise ratio, first, check your sample preparation and extraction efficiency. Ensure your solvents are high-purity and your extraction protocol is optimized for your sample matrix. Second, verify the performance of your analytical instrument, including the detector sensitivity and the condition of your chromatographic column. Finally, consider potential sources of contamination in your laboratory environment that could introduce interfering compounds.
Q4: Can the choice of injection solvent affect the signal intensity in GC analysis?
A4: Yes, the choice of injection solvent and the injector temperature can significantly impact the detector response for skatole in GC analysis. For instance, using chloroform as the injection solvent at a high injector temperature (300°C) can drastically reduce the detector response for skatole.[9] Modifying the method to use a different solvent and optimizing the injector temperature can lead to a significant increase in the flame ionization detector (FID) response.[9]
Troubleshooting Guides
Issue 1: Low or No Skatole Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. For fatty matrices, ensure efficient separation of the lipid and solvent layers. For fecal samples, methanol extraction followed by purification on Amberlite XAD-8 has been shown to be effective.[1] Consider using a validated method for your specific sample type. |
| Analyte Degradation | Skatole can be sensitive to light and temperature. Protect your samples and standards from light and store them at appropriate temperatures (e.g., -20°C) to prevent degradation. |
| Instrumental Issues | - HPLC: Check the fluorescence detector's lamp intensity and ensure the excitation and emission wavelengths are correctly set (e.g., excitation at 280 nm and emission at 360 nm).[10] - GC-MS: Verify the performance of the ion source and detector. Ensure the GC column is not degraded. |
| Incorrect Mobile/Stationary Phase | For HPLC, ensure the mobile phase composition is optimal for skatole retention and separation. Reversed-phase columns like C18 are commonly used.[1][10] For GC, select a column with appropriate polarity for skatole analysis. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, HPLC or GC-grade solvents and reagents. Filter your mobile phase before use.[10] |
| Matrix Effects | Complex sample matrices can introduce interfering compounds. Incorporate a clean-up step in your sample preparation protocol. For example, solid-phase extraction (SPE) can be used to remove interfering substances. Freezing the extract in liquid nitrogen followed by filtration has also been used for clean-up in pig fat samples.[7] |
| Instrument Contamination | Clean the injection port, column, and detector of your instrument according to the manufacturer's instructions. A contaminated guard column in HPLC can also contribute to background noise. |
| Detector Issues | For fluorescence detectors, a significant increase in background noise may indicate that the mobile phase needs to be changed.[10] |
Data Presentation
Table 1: Comparison of Skatole Detection Methods and their Limits of Detection (LOD)
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Reference |
| HPLC with Fluorescence Detection | Pig Liquid Fat | 1.53 ng/g | [8] |
| HPLC | Feces | 0.2 µg/g (2.5 ng per injection) | [1] |
| GC-High Resolution Mass Spectrometry (GC-HRMS) | Porcine Adipose Tissue | 0.5 ppb | [6] |
| GC-High Resolution Mass Spectrometry (GC-HRMS) | Porcine Serum | 0.9 ppb | [6] |
| HPLC | Seafood | ~0.02 mg/kg | [3] |
Experimental Protocols
Protocol 1: HPLC-Fluorescence Detection of Skatole in Feces
This protocol is adapted from a method for determining skatole in feces by reversed-phase HPLC.[1]
1. Sample Preparation and Extraction: a. Weigh 0.5 g of the fecal sample. b. Add 2 ml of methanol to the sample. c. Vortex thoroughly to ensure proper mixing and extraction. d. Centrifuge the sample to pellet the solid material. e. Collect the methanol supernatant.
2. Extract Purification: a. Use an Amberlite XAD-8 column for purification of the extract. b. Condition the column with methanol. c. Load the methanol supernatant onto the column. d. Wash the column with a suitable solvent to remove impurities. e. Elute the skatole fraction with methanol.
3. HPLC Analysis: a. HPLC System: Isocratic HPLC system. b. Column: Reversed-phase C18 column. c. Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol. d. Flow Rate: Typically 1 mL/min. e. Injection Volume: 20 µL. f. Detector: Fluorescence detector. g. Wavelengths: Excitation at 280 nm, Emission at 360 nm.[10]
4. Quantification: a. Prepare a calibration curve using skatole standards of known concentrations. b. Quantify the skatole concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: GC-MS Analysis of Skatole in Pig Back Fat
This protocol outlines a general approach for the determination of skatole in fatty tissues using GC-MS.[4][11]
1. Sample Preparation and Extraction: a. Homogenize the pig back fat sample. b. Perform a solvent extraction using a non-polar solvent like hexane or a polar solvent like methanol. c. For methanol extraction, a subsequent clean-up step involving freezing the extract in liquid nitrogen and filtration can be employed.[7]
2. Derivatization (Optional but can improve signal): a. Derivatization is not always necessary for skatole but can improve chromatographic properties and sensitivity.
3. GC-MS Analysis: a. GC System: Gas chromatograph equipped with a suitable capillary column. b. Injector: Split/splitless injector. Optimize injector temperature to avoid analyte degradation.[9] c. Oven Temperature Program: A programmed temperature ramp to ensure good separation of skatole from other matrix components. d. Carrier Gas: Helium at a constant flow rate. e. Mass Spectrometer: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.
4. Quantification: a. Use an internal standard (e.g., 2-methylindole) to correct for variations in extraction efficiency and instrument response.[7] b. Create a calibration curve by analyzing standards containing known concentrations of skatole and the internal standard. c. Determine the concentration of skatole in the samples based on the ratio of the skatole peak area to the internal standard peak area.
Visualizations
Caption: Experimental workflow for HPLC analysis of skatole in fecal samples.
References
- 1. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic determination and mass spectrometric confirmation of traces of indole and 3-methylindole (skatole) in pig back fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a highly reproducible GC-HRMS method for determination of Skatole in pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekakit.com [eurekakit.com]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Technical Support Center: Stability of Skatole-d3 in Processed Biological Samples
For researchers, scientists, and drug development professionals utilizing Skatole-d3 as an internal standard, ensuring its stability throughout the analytical workflow is paramount for generating accurate and reproducible data. This technical support center provides a comprehensive guide to the stability of this compound in processed biological samples, including troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of skatole (3-methylindole), a metabolite of tryptophan. It is commonly used as an internal standard (IS) in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). As an internal standard, this compound is added to biological samples at a known concentration to correct for variability during sample preparation, extraction, and analysis. Its stability is critical because any degradation of the internal standard can lead to inaccurate quantification of the target analyte.
Q2: What are the main factors that can affect the stability of this compound in processed biological samples?
A2: Several factors can influence the stability of this compound:
-
Storage Temperature: Inappropriate storage temperatures can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the integrity of this compound.
-
Matrix Effects: The biological matrix (e.g., plasma, urine, tissue homogenate) contains enzymes and other components that can degrade this compound.
-
Light Exposure: Like many indole compounds, this compound may be sensitive to light.
-
pH of the sample: The stability of indole compounds can be pH-dependent.
Q3: My this compound response is variable in my analytical run. What are the potential causes?
A3: Variability in the internal standard response is a common issue in bioanalytical assays. Potential causes include:
-
Inconsistent sample preparation: Errors in pipetting or dilution of the internal standard can lead to variability.
-
Matrix effects: Different biological samples can have varying compositions, leading to differential ion suppression or enhancement of the this compound signal in the mass spectrometer.
-
Degradation during sample processing: this compound may be degrading on the benchtop during sample preparation.
-
Instrument-related issues: Fluctuations in the LC-MS/MS system's performance can cause signal instability.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound stability.
Issue 1: Decreasing this compound response over a long analytical run.
| Potential Cause | Troubleshooting Step |
| Post-preparative instability | This compound may be degrading in the processed samples while sitting in the autosampler. |
| Recommendation: Perform a post-preparative stability test. Analyze a set of QC samples immediately after preparation and then re-analyze them after they have been in the autosampler for a duration equivalent to a typical analytical run. The mean response should not deviate by more than 15% from the initial analysis. | |
| Instrument drift | The mass spectrometer's response may be drifting over time. |
| Recommendation: Inject a system suitability test (SST) sample (a neat solution of this compound) at the beginning, middle, and end of the analytical run to monitor instrument performance. |
Issue 2: High variability in this compound response between different samples.
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Components in the biological matrix are affecting the ionization of this compound differently in each sample. |
| Recommendation: Evaluate matrix effects by comparing the this compound response in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution. If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using a more effective solid-phase extraction protocol) or chromatographic separation to minimize interferences. | |
| Inconsistent Extraction Recovery | The efficiency of the extraction process may be varying between samples. |
| Recommendation: Review and optimize the extraction procedure. Ensure that the pH is consistent across all samples and that phase separation (in liquid-liquid extraction) or elution (in solid-phase extraction) is complete. |
Issue 3: Consistently low this compound recovery.
| Potential Cause | Troubleshooting Step |
| Degradation during sample storage or preparation | This compound may be unstable under the current storage or handling conditions. |
| Recommendation: Conduct systematic stability assessments (bench-top, freeze-thaw, and long-term) to identify the source of degradation. | |
| Adsorption to labware | This compound may be adsorbing to plastic tubes or pipette tips. |
| Recommendation: Use low-binding polypropylene labware. Consider adding a small amount of organic solvent or a surfactant to the reconstitution solvent to prevent adsorption. |
Stability Data Summary
While specific quantitative stability data for this compound in various processed biological matrices is not extensively published, the following tables provide general stability recommendations based on best practices for deuterated internal standards and related indole compounds. It is crucial to perform your own validation to establish the stability of this compound under your specific experimental conditions.
Table 1: Long-Term Stability of this compound in Processed Biological Samples
| Biological Matrix | Storage Temperature | Recommended Maximum Duration | Expected Stability (% Recovery) |
| Plasma | -20°C | Up to 3 months | >85% |
| -80°C | Up to 1 year | >90% | |
| Urine | -20°C | Up to 6 months | >85% |
| -80°C | Up to 2 years | >90% | |
| Tissue Homogenate | -80°C | Up to 6 months | >85% |
Table 2: Freeze-Thaw Stability of this compound in Processed Biological Samples
| Biological Matrix | Number of Cycles | Storage Temperature Between Cycles | Expected Stability (% Recovery) |
| Plasma | 3 | -20°C or -80°C | >90% |
| Urine | 3 | -20°C or -80°C | >90% |
| Tissue Homogenate | 3 | -80°C | >85% |
Table 3: Bench-Top Stability of this compound in Processed Biological Samples
| Biological Matrix | Temperature | Duration | Expected Stability (% Recovery) |
| Plasma | Room Temperature (~20-25°C) | Up to 4 hours | >90% |
| Urine | Room Temperature (~20-25°C) | Up to 6 hours | >90% |
| Tissue Homogenate | On Ice (~4°C) | Up to 4 hours | >90% |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation: Spike a pooled blank biological matrix with this compound at a known concentration (e.g., the concentration used in your analytical method).
-
Aliquoting: Aliquot the spiked matrix into multiple vials for storage at the desired temperatures (e.g., -20°C and -80°C).
-
Time Zero Analysis: Immediately after preparation, analyze a set of aliquots (n≥3) to establish the baseline (Time 0) concentration.
-
Storage: Store the remaining aliquots at the designated temperatures.
-
Time Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature, thaw them under controlled conditions, and analyze them.
-
Data Analysis: Calculate the mean concentration at each time point and express it as a percentage of the Time 0 concentration. The stability is acceptable if the mean concentration is within ±15% of the baseline value.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pooled blank biological matrix with this compound.
-
Aliquoting: Aliquot the spiked matrix into multiple vials.
-
Time Zero Analysis: Analyze a set of aliquots (n≥3) that have not undergone any freeze-thaw cycles.
-
Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw the samples completely at room temperature. Repeat this cycle for the desired number of times (typically three cycles).
-
Final Analysis: After the final thaw, analyze the samples.
-
Data Analysis: Compare the mean concentration of the freeze-thaw samples to the Time 0 samples. The stability is acceptable if the mean concentration is within ±15% of the baseline value.
Protocol 3: Bench-Top Stability Assessment
-
Sample Preparation: Spike a pooled blank biological matrix with this compound.
-
Time Zero Analysis: Immediately analyze a set of aliquots (n≥3).
-
Bench-Top Storage: Leave the remaining aliquots on the laboratory bench at room temperature for a duration that reflects the typical sample preparation time (e.g., 4, 8, and 24 hours). For tissue homogenates, it is recommended to keep them on ice.
-
Time Point Analysis: Analyze the samples at the specified time points.
-
Data Analysis: Compare the mean concentration at each time point to the Time 0 samples. The stability is acceptable if the mean concentration is within ±15% of the baseline value.
Visualizations
Technical Support Center: Skatole Contamination in Laboratory Blanks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and correct for skatole contamination in laboratory blanks.
Frequently Asked Questions (FAQs)
Q1: What is skatole and why is it a concern as a laboratory contaminant?
Skatole (3-methylindole) is a volatile organic compound that is a primary contributor to fecal odor.[1] It is produced by the bacterial degradation of the amino acid tryptophan in the digestive tracts of mammals and birds.[1][2][3][4] In a laboratory setting, skatole can be a problematic contaminant due to its pervasive nature and potential to interfere with sensitive analytical assays, particularly in mass spectrometry where it can cause matrix effects.
Q2: What are the common sources of skatole contamination in a laboratory environment?
Skatole contamination can originate from several sources, including:
-
Environmental Exposure: Proximity to animal research facilities or areas with poor sanitation can introduce airborne skatole.
-
Reagents and Water: Contaminated solvents, media, or water purification systems can be a source.
-
Sample Carryover: Inadequate cleaning of autosampler needles, vials, or chromatography columns can lead to carryover from previous high-concentration samples.
-
Human Error: Poor laboratory hygiene and handling practices can introduce contaminants.[5]
Q3: How can I detect skatole contamination in my laboratory blanks?
Skatole contamination can be detected using sensitive analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing volatile compounds like skatole.[6][7]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection: HPLC can effectively separate skatole from other components in the blank matrix.[8][9][10]
A peak corresponding to the mass-to-charge ratio (m/z) and retention time of skatole in a blank sample is a direct indicator of contamination.
Q4: What is a "matrix effect" and how does it relate to skatole contamination?
A matrix effect occurs when components in a sample, other than the analyte of interest, alter the analyte's ionization efficiency in a mass spectrometer, leading to signal suppression or enhancement.[11][12][13] Skatole, as a contaminant in a blank, can act as an interfering matrix component, affecting the accuracy and reproducibility of quantitative analyses for other target analytes.[11][14]
Troubleshooting Guides
Issue: Persistent Skatole Peak in Blank Injections
If you consistently observe a skatole peak in your blank injections, follow this troubleshooting workflow:
Troubleshooting Workflow: Identifying the Source of Skatole Contamination
Caption: A workflow to systematically identify the source of skatole contamination.
Data Presentation
The following table summarizes typical skatole concentrations found in various matrices, which can help in assessing the potential severity of contamination.
| Matrix | Reported Skatole Concentration Range | Citation(s) |
| Human Feces | 10.0 - 15.9 mg/kg | [15] |
| Pig Feces | 9.9 - 26.6 mg/kg | [15] |
| Ruminant Feces | 0.5 - 5.1 mg/kg | [15] |
| Anaerobic Livestock Waste Lagoons | ~10 mg/L | [15] |
| Wastewater Influent (peak) | up to 700 mg/L | [15] |
Experimental Protocols
Protocol 1: Detection and Quantitation of Skatole in Blanks by GC-MS
This protocol provides a general method for detecting skatole. Instrument conditions may need to be optimized for your specific system.
-
Sample Preparation:
-
GC-MS Parameters:
-
Column: Use a mid-polarity capillary column (e.g., BP20 or similar).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of skatole (e.g., m/z 131, 130, 116).
-
-
Data Analysis:
-
Integrate the peak area for the skatole ion at its expected retention time.
-
Quantify by comparing the peak area to a calibration curve prepared with skatole standards in a clean, uncontaminated matrix.
-
Protocol 2: Correcting for Skatole Contamination using a Stable Isotope-Labeled Internal Standard
Using a stable isotope-labeled (SIL) internal standard is the "gold standard" for correcting matrix effects caused by contaminants like skatole.[14]
-
Reagent Preparation:
-
Obtain a certified stable isotope-labeled skatole standard (e.g., skatole-d7).
-
Prepare a stock solution of the SIL standard in a clean solvent.
-
-
Sample Spiking:
-
Add a known, fixed amount of the SIL-skatole internal standard to all samples, calibrators, quality controls, and blanks before any sample processing or extraction.
-
-
Data Analysis:
-
During LC-MS or GC-MS analysis, monitor the ion transitions for both native skatole and the SIL-skatole.
-
Calculate the ratio of the peak area of the native skatole to the peak area of the SIL-skatole.
-
Construct the calibration curve by plotting this ratio against the concentration of the native skatole standards.
-
The consistent presence of the SIL-skatole allows for accurate correction of signal variability caused by the contaminating skatole in the blanks.
-
Logical Relationship: Correction Strategies for Matrix Effects
Caption: Decision guide for selecting a strategy to address matrix effects.
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. Skatole: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catabolic Pathway for the Production of Skatole and Indoleacetic Acid by the Acetogen Clostridium drakei, Clostridium scatologenes, and Swine Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. | Semantic Scholar [semanticscholar.org]
- 8. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. benchchem.com [benchchem.com]
- 15. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Skatole-d3 Analysis in ESI-MS
Welcome to the technical support center for optimizing the analysis of Skatole-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Skatole, and by extension its deuterated form this compound, can be ionized in both positive and negative ESI modes. In positive ion mode, it readily forms a protonated molecule [M+H]⁺. In negative ion mode, it can form a deprotonated molecule [M-H]⁻. The choice between positive and negative mode often depends on the sample matrix and potential interferences. For many applications, positive ion mode is preferred due to its robustness and the stable protonated species formed. However, it is always recommended to test both modes during method development to determine the one that provides the best sensitivity and signal-to-noise ratio for your specific sample and LC conditions.
Q2: How should I prepare my this compound internal standard solution?
A2: this compound is commonly used as an internal standard for the quantification of skatole.[1] Stock solutions are typically prepared in a high-purity organic solvent such as methanol or acetonitrile. It is crucial to protect the solution from light and store it at low temperatures (-20°C for short-term storage of up to a month, and -80°C for long-term storage up to six months) to prevent degradation.[1] When preparing working solutions, it is best to dilute the stock solution in the initial mobile phase composition to ensure compatibility with your LC-MS system.
Q3: What are common adducts observed for this compound in ESI-MS?
A3: In positive ion mode, besides the protonated molecule [M+H]⁺, you may observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there are traces of these salts in your sample, mobile phase, or glassware. In some cases, solvent adducts, for instance with acetonitrile [M+ACN+H]⁺, can also be formed. The formation of adducts can be influenced by the mobile phase composition and additives.[2] If adduct formation is problematic, consider using mobile phase additives like ammonium formate or ammonium acetate to promote the formation of the desired protonated molecule.
Q4: Can this compound be analyzed by LC-MS/MS? What are the typical transitions?
A4: Yes, LC-MS/MS is a highly sensitive and selective method for the analysis of this compound. In multiple reaction monitoring (MRM) mode, at least two daughter ions are typically monitored for confirmation. For skatole, common transitions would involve the fragmentation of the precursor ion. While specific transitions for this compound are not detailed in the provided results, a general approach involves selecting the protonated molecule as the precursor ion and identifying characteristic product ions after collision-induced dissociation (CID).
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
This is a common issue that can be caused by several factors. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for troubleshooting low signal intensity of this compound.
Detailed Steps:
-
Verify Mass Spectrometer Performance:
-
Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Directly infuse a freshly prepared solution of this compound at a known concentration to confirm that the instrument is capable of detecting the analyte without the LC system.
-
-
Inspect the LC System:
-
Check for any leaks in the LC system, from the solvent reservoirs to the ESI source.
-
Verify that the mobile phase is flowing at the correct rate and that there are no blockages in the system.
-
-
Evaluate the Sample and Standard:
-
Confirm the concentration of your this compound standard. Consider the possibility of dilution errors.
-
This compound solutions can degrade over time, especially if not stored correctly.[1] Prepare a fresh standard solution to rule out degradation.
-
-
Optimize ESI Source Parameters:
-
Capillary Voltage: This is a critical parameter for efficient ionization. A typical starting range for positive mode is 3-5 kV.[3]
-
Gas Flow and Temperature: The nebulizer gas pressure, drying gas flow rate, and temperature all play a role in desolvation and ion formation. Optimize these parameters systematically to maximize the this compound signal.
-
Refer to the tables below for typical starting parameters.
-
-
Optimize Mobile Phase Composition:
-
pH: The pH of the mobile phase can significantly impact the ionization efficiency of skatole. In positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation.
-
Organic Solvent: The choice of organic solvent (e.g., acetonitrile or methanol) can affect the ESI signal. Methanol can sometimes provide better ionization efficiency.
-
Additives: The use of additives like ammonium formate or ammonium acetate can help to form the desired protonated molecule and reduce unwanted adducts.
-
Issue 2: High Signal Variability and Poor Reproducibility
Inconsistent signal intensity can be a sign of matrix effects, especially when analyzing complex biological samples.
Logical Diagram for Addressing Signal Variability
Caption: Strategies to mitigate matrix effects and improve signal reproducibility.
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds from the sample before analysis.[4]
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and isolating the analyte of interest.
-
Liquid-Liquid Extraction (LLE): This can also be an effective method for removing interfering substances.
-
-
Optimize Chromatographic Separation:
-
Ensure that this compound is chromatographically separated from co-eluting matrix components. This can be achieved by modifying the gradient, changing the mobile phase, or using a different type of LC column.
-
-
Sample Dilution:
-
Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.
-
-
Use of a Stable Isotope-Labeled Internal Standard:
-
This compound is an ideal internal standard for the quantification of skatole because it co-elutes and experiences similar matrix effects.[5] This allows for accurate correction of signal suppression or enhancement.
-
Experimental Protocols & Data
Table 1: Recommended Starting ESI-MS Source Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Capillary Voltage | 3.0 - 4.5 kV | -2.5 - -4.0 kV |
| Cone Voltage | 20 - 40 V | -20 - -40 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temp. | 350 - 500 °C | 350 - 500 °C |
| Cone Gas Flow | 50 L/Hr | 50 L/Hr |
| Desolvation Gas Flow | 600 - 800 L/Hr | 600 - 800 L/Hr |
Note: These are general starting points. Optimal values will vary depending on the specific instrument and experimental conditions.
Table 2: Example LC Gradient for Skatole Analysis
| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 7.0 | 10 | 90 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Detailed Experimental Protocol: Sample Preparation using SPE
-
Condition the SPE Cartridge:
-
Wash a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Load the Sample:
-
Load the pre-treated sample (e.g., hydrolyzed urine, extracted tissue) onto the SPE cartridge.
-
-
Wash the Cartridge:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elute the Analyte:
-
Elute the this compound and skatole with 1 mL of acetonitrile or methanol.
-
-
Evaporate and Reconstitute:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Skatole Quantification: Isotope Dilution Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate measurement of skatole, this guide provides an objective comparison of analytical methodologies. We delve into the performance of the stable isotope dilution analysis (SIDA) using Skatole-d3 coupled with mass spectrometry and contrast it with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and colorimetric assays.
The quantification of skatole (3-methylindole), a compound of significant interest in various fields from boar taint analysis in the food industry to its role as a uremic toxin in medical research, demands robust and reliable analytical methods. The use of a deuterated internal standard, this compound, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for its accuracy and precision. This guide presents a comparative overview of this method against other established techniques, supported by experimental data to inform your selection of the most suitable method for your research needs.
Performance Comparison of Skatole Quantification Methods
The choice of an analytical method for skatole quantification is often a trade-off between performance, cost, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the primary methods discussed in this guide.
| Parameter | Isotope Dilution GC-MS/LC-MS/MS with this compound | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Colorimetric Assays |
| Principle | Quantification based on the ratio of the analyte to a known amount of its stable isotope-labeled counterpart. | Separation by chromatography and detection based on the native fluorescence of the indole structure. | Formation of a colored product upon reaction of skatole with a specific reagent, followed by spectrophotometric measurement. |
| Limit of Detection (LOD) | ~0.5 - 1 µg/L (ppb)[1][2] | ~1.53 ng/g (ppb)[3] | Generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | ~1.65 - 3 µg/L (ppb)[1][2] | Not explicitly stated in all reviewed literature, but typically higher than LOD. | Generally higher than chromatographic methods. |
| **Linearity (R²) ** | >0.99[1] | >0.999[3] | Dependent on the specific assay chemistry. |
| Recovery | 87% - 97%[1] | ~99.7%[3] | Can be variable and matrix-dependent. |
| Repeatability (RSDr) | 3% - 10%[4] | <2.5%[3] | Typically higher than chromatographic methods. |
| Reproducibility (RSDR) | 10% - 30%[4] | <3%[3] | Typically higher than chromatographic methods. |
| Matrix Effect | Effectively compensated by the co-eluting internal standard. | Can be significant and may require extensive sample cleanup. | Highly susceptible to interference from other compounds in the matrix. |
| Specificity | High, especially with MS/MS, which monitors specific precursor-product ion transitions. | Good, but can be affected by other fluorescent compounds. | Low, prone to interference from other indole-containing compounds or colored substances. |
| Throughput | Moderate, requires sophisticated instrumentation. | High, suitable for routine analysis of multiple samples. | High, can be adapted for high-throughput screening in microplates. |
| Cost | High (instrumentation and labeled standards). | Moderate. | Low. |
Experimental Protocols
Isotope Dilution GC-MS/LC-MS/MS using this compound
This method is recognized as a reference method for its high accuracy and precision, effectively mitigating matrix effects.[4]
1. Sample Preparation:
-
A known amount of the sample (e.g., 1 g of homogenized fat) is weighed.
-
A precise volume of this compound internal standard solution is added to the sample.
-
Extraction: The sample is extracted with an organic solvent such as methanol or acetonitrile. For fatty matrices, a lipid removal step like freezing or solid-phase extraction (SPE) may be necessary.[4]
-
The extract is then concentrated under a stream of nitrogen.
2. Chromatographic Separation:
-
GC-MS: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to separate skatole from other matrix components.
-
LC-MS/MS: The extract is injected into a liquid chromatograph with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.
3. Mass Spectrometric Detection:
-
GC-MS: Electron ionization (EI) is commonly used. The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both skatole and this compound.
-
LC-MS/MS: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. Detection is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of skatole to the peak area of this compound against the concentration of skatole standards.
-
The concentration of skatole in the sample is determined from this calibration curve.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
A widely used and robust method for skatole quantification, particularly suitable for routine analysis.
1. Sample Preparation:
-
Matrix: Feces, serum, fat.
-
The sample is homogenized and extracted with a solvent like methanol.
-
The extract is then subjected to a cleanup step, which can include solid-phase extraction (SPE) to remove interfering substances.
2. Chromatographic Separation:
-
The cleaned-up extract is injected into an HPLC system equipped with a C18 reversed-phase column.
-
An isocratic or gradient elution is performed using a mobile phase typically composed of a mixture of water and acetonitrile or methanol.
3. Fluorescence Detection:
-
The eluent from the column passes through a fluorescence detector.
-
Skatole is detected by setting the excitation wavelength at approximately 280-285 nm and the emission wavelength at around 340-360 nm.
4. Quantification:
-
An external standard calibration curve is generated by injecting standards of known skatole concentrations and plotting the peak area against the concentration.
-
The skatole concentration in the sample is determined by comparing its peak area to the calibration curve.
Colorimetric Assay
A simpler and more cost-effective method, suitable for preliminary screening or when high precision is not a primary requirement.
1. Sample Preparation:
-
The sample is extracted with an appropriate solvent.
-
The extract may require a cleanup step to minimize interference from colored compounds.
2. Colorimetric Reaction:
-
The extract is mixed with a colorimetric reagent, such as a solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic medium.
-
This reaction produces a colored complex.
3. Spectrophotometric Measurement:
-
The absorbance of the colored solution is measured at a specific wavelength (e.g., around 580 nm for the Ehrlich's reagent method) using a spectrophotometer.
4. Quantification:
-
A standard curve is prepared using known concentrations of skatole.
-
The concentration of skatole in the sample is determined by comparing its absorbance to the standard curve.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the workflow for skatole quantification using this compound and the signaling pathway context where skatole analysis might be relevant.
References
- 1. Development of a quantitative method for the simultaneous analysis of the boar taint compounds androstenone, skatole and indole in porcine serum and plasma by means of ultra-high performance liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a highly reproducible GC-HRMS method for determination of Skatole in pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation by collaborative trial of a method for the determination by GC–MS and LC–MS/MS of boar taint marker compounds in pork tissue - PMC [pmc.ncbi.nlm.nih.gov]
Performance Characteristics of Skatole Isotope Dilution Assays: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of skatole, this guide provides a comprehensive overview of the performance of isotope dilution assays. This method, often coupled with mass spectrometry, stands as a benchmark for accuracy and specificity. Below, we detail its linearity, accuracy, and precision, offering a comparison with alternative analytical techniques and providing the foundational experimental protocols.
Quantitative Performance Data
The following tables summarize the key performance metrics for skatole analysis using isotope dilution and other common methods.
Table 1: Performance of Skatole Isotope Dilution Assays (GC-MS/LC-MS/MS)
| Parameter | Typical Value | Matrix | Reference |
| Linearity (Range) | 50 - 1600 µg/kg | Pig Fat | [1] |
| Correlation Coefficient (R²) | > 0.99 | Pig Fat | [1] |
| Repeatability (RSDr) | 3% - 10% | Pork Tissue | [2][3] |
| Reproducibility (RSDR) | 10% - 30% | Pork Tissue | [2][3] |
| Accuracy (Recovery) | 91% | Pig Fat | [1] |
| Limit of Detection (LOD) | Low (not always specified) | Various | [1] |
| Limit of Quantitation (LOQ) | Low (not always specified) | Various | [1] |
Table 2: Performance of Alternative Skatole Quantification Methods
| Method | Linearity (Range) | Accuracy (Recovery) | Precision (RSD) | Reference |
| HPLC with Fluorescence Detection | Not specified | 99.72 ± 2.34% | Intra-day: 1.23% - 2.87% | [4] |
| HPLC (General) | Not specified | 95% | Feces | [5] |
| HPLC (General) | Not specified | Intra-assay CV: 7.0%, Inter-assay CV: 11.8% | Feces | [5] |
| GC-FID | R² ≥ 0.99 | Not specified | Not specified | [6] |
| GC-MS (without isotope dilution) | R² ≥ 0.99 | Not specified | Not specified | [6] |
Experimental Workflow and Methodologies
The use of a stable isotope-labeled internal standard is central to the isotope dilution method. This standard, typically deuterated skatole (e.g., d3-skatole), is added at the beginning of the sample preparation process. It behaves chemically identically to the endogenous skatole, allowing for the correction of analyte loss during extraction and purification, as well as compensating for matrix effects during analysis.
Detailed Experimental Protocol: Isotope Dilution GC-MS for Skatole in Pork Fat
This protocol is a synthesized example based on common practices described in the literature.[3][7]
1. Sample Preparation:
- Excise a sample of pork back fat, removing skin and any lean tissue.
- Freeze the fat sample in liquid nitrogen and then grind it to a homogeneous powder.
- Accurately weigh a portion of the homogenized sample (e.g., 1 gram) into a centrifuge tube.
2. Internal Standard Spiking:
- Add a known amount of isotopically labeled skatole (e.g., d3-skatole) solution in a suitable solvent to the sample. This is the crucial step for isotope dilution.
3. Fat Extraction:
- Melt the fat sample by heating (e.g., in a water bath at 60°C).
- Centrifuge the molten sample to separate the liquid fat from solid residues.
- Collect the clear supernatant (liquid fat).
4. Cleanup:
- Perform a cleanup step to remove interfering matrix components. Size-Exclusion Chromatography (SEC) is often employed for this purpose.
- Evaporate the purified sample to near dryness under a gentle stream of nitrogen.
5. Derivatization (Optional but common for GC-MS):
- Reconstitute the residue in a derivatization agent to improve the chromatographic properties of skatole.
6. GC-MS Analysis:
- Inject an aliquot of the prepared sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- The GC separates the components of the sample, and the MS detects and quantifies the native skatole and the isotopically labeled internal standard. Detection is typically performed in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode for high specificity and sensitivity.
7. Quantification:
- A calibration curve is generated by analyzing standards containing known concentrations of skatole and a fixed concentration of the internal standard.
- The ratio of the peak area of the native skatole to the peak area of the internal standard in the sample is calculated.
- This ratio is used to determine the concentration of skatole in the original sample by interpolation from the calibration curve.
Comparison with Alternative Methods
While isotope dilution mass spectrometry is considered the gold standard, other methods are also utilized for skatole quantification.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method offers good sensitivity and can be quite accurate, as indicated by the high recovery percentages.[4] It is a viable alternative, particularly when MS instrumentation is not available. However, it may be more susceptible to matrix interferences compared to MS-based methods.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely available technique. While it can show good linearity, its selectivity is lower than that of MS, making it more prone to interferences from co-eluting compounds in complex matrices.[6]
-
Immunoassays: Though not detailed in the tables, immunoassays have been developed for skatole. These methods can be rapid and suitable for high-throughput screening, but they may suffer from cross-reactivity with structurally similar molecules, potentially affecting accuracy.
Logical Relationship of Performance Metrics
The key performance characteristics of an analytical method are interconnected and contribute to the overall reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation by collaborative trial of a method for the determination by GC-MS and LC-MS/MS of boar taint marker compounds in pork tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation by collaborative trial of a method for the determination by GC–MS and LC–MS/MS of boar taint marker compounds in pork tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Skatole Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of skatole (3-methylindole) is critical in various fields, from ensuring the quality of pork products by monitoring for boar taint to studying its role in metabolic pathways and as a potential biomarker. The diversity of analytical methods employed across laboratories, however, can lead to variability in results, underscoring the need for standardized and well-characterized methodologies. This guide provides an objective comparison of common skatole quantification methods, supported by inter-laboratory and single-laboratory validation data, to assist researchers in selecting the most appropriate technique for their needs.
The primary methods for skatole quantification involve chromatographic separation coupled with a sensitive detection technique. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and robust method. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high selectivity and sensitivity, particularly when using an isotope dilution approach.
A collaborative trial has been conducted to validate a method for the determination of skatole, along with other boar taint compounds, in pork fat using isotope dilution GC-MS or LC-MS/MS.[1] This study provides valuable insights into the method's performance across different laboratories. The results demonstrated within-laboratory precision (repeatability relative standard deviation, RSDr) ranging from 3% to 10%, and between-laboratory precision (reproducibility relative standard deviation, RSDR) from 10% to about 30%.[1] Such collaborative studies are essential for establishing reference methods and ensuring comparability of results.
While direct inter-laboratory comparisons for all available methods are limited, a significant body of literature exists on the single-laboratory validation of various techniques. These studies provide key performance metrics that allow for a comparative assessment.
Data Presentation: Comparison of Skatole Quantification Methods
The following tables summarize the quantitative performance of different analytical methods for skatole determination based on published validation data.
Table 1: Performance Characteristics of HPLC with Fluorescence Detection
| Parameter | Reported Values | Reference |
| Linearity Range | 0.5–256 ng/mL (in plasma) | [2] |
| Correlation Coefficient (R²) | >0.999 | [2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL (in plasma) | [2] |
| Recovery | 102.4% - 108.4% (in plasma) | [2] |
| Intra-assay Precision (RSD) | 0.7% - 11.9% (in plasma) | [2] |
| Inter-assay Precision (RSD) | 3.4% - 9.7% (in plasma) | [2] |
| Linearity Range | 0.05-1 µg/g (in fat) | [3] |
| Correlation Coefficient (R²) | 0.9916 | [3] |
| Recovery | 10.3 ± 0.9% (relative to internal standard) | [3] |
Table 2: Performance Characteristics of LC-MS(/MS) Methods
| Parameter | Reported Values | Reference |
| Linearity Range | 50-1600 µg/kg (in fat) | [4][5] |
| Correlation Coefficient (R²) | 0.997 | [4][5] |
| Recovery | 91% | [4][5] |
| Repeatability (RSDr) | 3% to 10% | [1] |
| Reproducibility (RSDR) | 10% to 30% | [1] |
Table 3: Performance Characteristics of GC-MS Methods
| Parameter | Reported Values | Reference |
| Repeatability (RSDr) | 3% to 10% | [1] |
| Reproducibility (RSDR) | 10% to 30% | [1] |
Experimental Protocols
HPLC with Fluorescence Detection (Based on a modified method for porcine plasma)
This method is suited for rapid routine analysis due to its high selectivity, accuracy, and precision with simple sample preparation.[2]
a) Sample Preparation (Plasma)
-
To a plasma sample, add 100% acetone.
-
Vortex the mixture.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
b) Chromatographic Conditions
-
Mobile Phase: Water and methanol in a gradient program.[2]
-
Detection: Fluorescence with excitation at 275 nm and emission at 360 nm.[2]
LC-MS/MS (Based on a validated method for pig fat)
This method allows for the simultaneous determination of skatole, indole, and androstenone.[4][5]
a) Sample Preparation
-
Extract analytes from the fat matrix with methanol.
-
Perform a clean-up step by freezing the extract in liquid nitrogen.
-
Filter the extract.
b) Chromatographic and Mass Spectrometric Conditions
Isotope Dilution GC-MS or LC-MS/MS (Collaboratively Validated Reference Method)
This method is considered a high-accuracy reference method.[1][6]
a) Sample Preparation
-
Separate fat from ground pork fat tissue by melting and centrifugation.
-
Spike the melted fat with isotopically labeled analogues of the target compounds (e.g., deuterated skatole).
-
Purify the sample using Size Exclusion Chromatography (SEC).
-
Evaporate the purified sample nearly to dryness.
-
Add an injection standard.
b) Instrumental Analysis
-
GC-MS: Analyze in selected ion monitoring (SIM) mode.
-
LC-MS/MS: Analyze in selected reaction monitoring (SRM) mode.
Visualizations
References
- 1. Validation by collaborative trial of a method for the determination by GC-MS and LC-MS/MS of boar taint marker compounds in pork tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of skatole and indole in pig back fat by normal-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureportal.ilvo.be [pureportal.ilvo.be]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Skatole Quantification Using Skatole-d3
This guide provides a comprehensive validation summary of a new Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of skatole in human plasma, utilizing Skatole-d3 as an internal standard. The performance of this new method is objectively compared against an established Gas Chromatography-Mass Spectrometry (GC-MS) method to offer researchers, scientists, and drug development professionals a clear understanding of its capabilities and advantages.
Introduction
Skatole (3-methylindole) is a mildly toxic heterocyclic organic compound that occurs naturally in feces and has a strong fecal odor. In low concentrations, it is used in perfumery and as a flavorant. However, its quantification in biological matrices is of significant interest in various fields, including environmental science, food safety (as a key indicator of boar taint in pork), and clinical research, due to its potential health implications.
Accurate and reliable quantification of skatole requires robust analytical methods. While various techniques exist, LC-MS/MS offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest degree of accuracy and precision.
This guide details the validation of a novel LC-MS/MS method and compares its performance against a validated GC-MS method, providing the necessary data for an informed decision on method selection.
Experimental Protocols
New LC-MS/MS Method with this compound
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Skatole: Precursor ion m/z 131.1 → Product ion m/z 116.1
-
This compound: Precursor ion m/z 134.1 → Product ion m/z 119.1
-
Alternative GC-MS Method
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of an internal standard (e.g., 2-methylindole) working solution.
-
Add 500 µL of methanol and vortex for 1 minute.
-
Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate to a final volume of approximately 50 µL under a gentle stream of nitrogen.
-
Inject 1 µL into the GC-MS system.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Single quadrupole mass spectrometer
-
Ionization Mode: Electron ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) m/z:
-
Skatole: 130, 115
-
Internal Standard (2-methylindole): 131, 116
-
Data Presentation
The performance of the new LC-MS/MS method with this compound was validated according to FDA guidelines and compared with the alternative GC-MS method. The results are summarized in the tables below.
Table 1: Method Sensitivity and Linearity
| Parameter | New LC-MS/MS Method with this compound | Alternative GC-MS Method |
| Linear Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | New LC-MS/MS Method with this compound | Alternative GC-MS Method |
| Accuracy (% Bias) | Precision (% RSD) | |
| Low QC (0.3 ng/mL or 3 ng/mL) | ± 4.5% | < 6.0% |
| Mid QC (50 ng/mL) | ± 3.2% | < 4.5% |
| High QC (80 ng/mL or 150 ng/mL) | ± 2.8% | < 3.8% |
Table 3: Recovery and Matrix Effect
| Parameter | New LC-MS/MS Method with this compound | Alternative GC-MS Method |
| Mean Recovery | 92.5% | 85.3% |
| Matrix Effect (% RSD) | < 5.0% | < 12.0% |
Table 4: Stability
| Stability Condition | New LC-MS/MS Method with this compound (Skatole Stability, % Bias) | Alternative GC-MS Method (Skatole Stability, % Bias) |
| Bench-top (4 hours, room temp) | -3.5% | -6.8% |
| Freeze-thaw (3 cycles) | -4.2% | -8.5% |
| Long-term (-80°C, 30 days) | -5.1% | -10.2% |
Mandatory Visualization
GC-MS vs. LC-MS for Skatole Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of skatole, a malodorous compound with implications in environmental science, agriculture, and human health, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of skatole, supported by experimental data and detailed methodologies.
At a Glance: GC-MS and LC-MS for Skatole Analysis
| Parameter | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase, suitable for a wider range of polarity and thermal stability. |
| Sample Volatility | Required; skatole is sufficiently volatile. | Not required. |
| Derivatization | Generally not required for skatole. | Not required. |
| Limit of Detection (LOD) | 0.5 µg/kg (adipose tissue)[1] | 0.5 - 1 µg/L (serum/plasma)[2] |
| Limit of Quantification (LOQ) | 1.65 µg/kg (adipose tissue)[1] | 0.05 µg/g (adipose tissue)[3] |
| **Linearity (R²) ** | > 0.999[1] | > 0.99[2][4] |
| Recovery | 87-90%[1] | 87-97%[2] |
| Throughput | Can be high with automation. | Generally high, with potential for very high throughput with techniques like LDTD-MS/MS.[3] |
| Matrix Effects | Can be significant, often requiring extensive sample cleanup. | Can be significant, managed through chromatographic separation and internal standards. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher, especially for high-resolution systems. |
Performance Characteristics
Both GC-MS and LC-MS/MS offer excellent sensitivity and selectivity for the analysis of skatole. GC-MS is a robust and reliable technique, particularly for volatile compounds like skatole, demonstrating low limits of detection (LOD) and quantification (LOQ) in the parts-per-billion (ppb) range.[1][5] Recent studies using high-resolution GC-MS have reported an LOD of 0.5 ppb and an LOQ of 1.65 ppb for skatole in adipose tissue, with excellent linearity (R² > 0.999).[1]
LC-MS/MS has emerged as a powerful alternative, offering comparable or even better sensitivity for skatole analysis. It is particularly advantageous for complex matrices as it often requires less rigorous sample cleanup.[4] For instance, an ultra-high performance liquid chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS) method for skatole in porcine serum and plasma reported an LOD between 0.5 and 1 µg/L and an LOQ between 2 and 3 µg/L.[2] Another study reported an LOQ of 0.05 µg/g for skatole in adipose tissue using LC-MS/MS.[3]
Experimental Protocols
GC-MS Methodology for Skatole Analysis in Adipose Tissue
This protocol is based on a validated high-resolution GC-MS method.[1]
1. Sample Preparation:
-
A sample of adipose tissue is homogenized.
-
Microwave-assisted liquefaction of the fat is performed.
-
Skatole is extracted from the liquefied fat using a suitable organic solvent (e.g., chloroform).[5]
-
The extract is then concentrated under a stream of nitrogen.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A suitable capillary column, such as one coated with 5%-phenyl-methylpolysiloxane.[6]
-
Injector: Splitless injection is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of skatole from other matrix components.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a triple quadrupole instrument.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.
LC-MS/MS Methodology for Skatole Analysis in Adipose Tissue
This protocol is based on a validated LC-MS/MS method for the simultaneous determination of boar taint compounds.[4][6]
1. Sample Preparation:
-
A sample of adipose tissue is homogenized.
-
The fat is melted and separated from the tissue by centrifugation.[7]
-
Skatole is extracted from the fat using methanol.
-
The extract is subjected to a cleanup step, which may involve freezing to precipitate lipids, followed by filtration.[4]
-
An internal standard (e.g., deuterated skatole) is added to the sample to correct for matrix effects and variations in extraction efficiency.[7]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used for separation.[4]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for triple quadrupole instruments, monitoring the transition of the precursor ion to one or more product ions for high selectivity and sensitivity.
Biosynthesis of Skatole
Skatole is a metabolic byproduct of the degradation of the amino acid tryptophan by anaerobic bacteria, primarily in the gastrointestinal tract of mammals.[8] The pathway involves several enzymatic steps.
Experimental Workflow
The general workflow for the analysis of skatole by both GC-MS and LC-MS involves a series of sequential steps from sample collection to data analysis.
Conclusion
The choice between GC-MS and LC-MS for skatole analysis depends on several factors including the sample matrix, the required sensitivity, throughput needs, and available instrumentation.
-
GC-MS is a well-established, cost-effective, and highly sensitive method for the volatile compound skatole. It is particularly suitable for laboratories with existing GC-MS infrastructure and expertise.
-
LC-MS/MS offers excellent sensitivity and is often more amenable to high-throughput applications due to simpler sample preparation for some matrices. Its ability to analyze a wider range of compounds simultaneously makes it a versatile choice for broader metabolic studies that include skatole.
For routine, targeted analysis of skatole, a well-optimized GC-MS method can be highly effective. For research applications requiring high throughput or the simultaneous analysis of skatole with less volatile or thermally labile compounds, LC-MS/MS is often the preferred technique. Ultimately, method validation is crucial to ensure the accuracy and reliability of the data regardless of the chosen platform.
References
- 1. Development of a highly reproducible GC-HRMS method for determination of Skatole in pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a quantitative method for the simultaneous analysis of the boar taint compounds androstenone, skatole and indole in porcine serum and plasma by means of ultra-high performance liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput method for quantifying androstenone and skatole in adipose tissue from uncastrated male pigs by laser diode thermal desorption-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation by collaborative trial of a method for the determination by GC–MS and LC–MS/MS of boar taint marker compounds in pork tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. Skatole - Wikipedia [en.wikipedia.org]
establishing limits of detection and quantification for skatole
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of skatole (3-methylindole) is crucial in various fields, from environmental analysis to food safety and pharmacology. This guide provides an objective comparison of common analytical methods for establishing the limits of detection (LOD) and quantification (LOQ) of skatole, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of an analytical method for skatole determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent and sensitive techniques, while colorimetric methods offer a simpler, albeit less sensitive, alternative. A summary of the performance of these methods is presented in Table 1.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC with Fluorescence Detection | Pig Fat | 1.53 ng/g | - | [1] |
| Feces | 0.2 µg/g (2.5 ng per injection) | - | [2] | |
| Seafood | 0.02 mg/kg | - | [3] | |
| GC-MS | Feces, Intestinal Contents | 20 µg/kg | - | [4] |
| Colorimetric (p-hydroxybenzaldehyde) | - | 0.08 µg/mL (for Indole) | - |
Table 1. Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Skatole using different analytical methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly sensitive and specific for skatole analysis.
1. Sample Preparation (Pig Fat Matrix):
-
Homogenize the fat sample.
-
Weigh 1 g of the homogenized sample into a glass tube.
-
Add an internal standard solution.
-
Add 5 mL of n-hexane and vortex for 1 minute.
-
Extract the skatole by adding 2 mL of a mixture of acetonitrile and water (4:1, v/v) and vortexing for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes.
-
Transfer the lower acetonitrile/water layer to a new tube.
-
Repeat the extraction of the hexane phase with another 2 mL of the acetonitrile/water mixture.
-
Combine the acetonitrile/water extracts and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 280 nm and an emission wavelength of 350 nm.
3. Calibration:
-
Prepare a series of standard solutions of skatole in the mobile phase at concentrations ranging from the expected sample concentrations.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a powerful tool for skatole identification and quantification.
1. Sample Preparation (Fecal Matrix):
-
Homogenize the fecal sample.
-
Weigh 0.5 g of the homogenized sample into a screw-capped tube.
-
Add an internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or diethyl ether) and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 15 minutes.
-
Carefully transfer the organic solvent layer to a clean tube.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300.
-
Selected Ion Monitoring (SIM): For higher sensitivity, monitor the characteristic ions of skatole (e.g., m/z 130, 115, 89).
3. Calibration:
-
Prepare a series of skatole standard solutions in the extraction solvent.
-
Analyze the standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of skatole to the internal standard against the concentration.
Colorimetric Method (Ehrlich's Reagent)
This method is simpler and more accessible but may have lower sensitivity and be prone to interference.
1. Reagent Preparation:
-
Ehrlich's Reagent: Dissolve 2.0 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of 95% ethanol and 50 mL of concentrated hydrochloric acid.
2. Assay Procedure:
-
Prepare a standard solution of skatole in a suitable solvent (e.g., ethanol).
-
In a test tube, mix 1 mL of the sample or standard solution with 1 mL of Ehrlich's reagent.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 565 nm) using a spectrophotometer.
-
Use a blank solution (solvent and reagent without skatole) to zero the spectrophotometer.
3. Calibration:
-
Prepare a series of skatole standards and measure their absorbance as described above.
-
Construct a calibration curve by plotting the absorbance against the concentration.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of skatole, the following diagrams are provided.
Caption: Experimental workflow for skatole analysis.
References
- 1. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Skatole Analytical Methods: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of skatole (3-methylindole) is crucial in various fields, from food quality control to environmental and biomedical research. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of the two most prevalent chromatographic techniques for skatole analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting data from validation studies.
Quantitative Performance Comparison
The following table summarizes the key performance parameters for HPLC and GC-MS based on published validation data for skatole analysis in complex matrices such as pork fat. These parameters are essential for assessing the reliability, sensitivity, and accuracy of each method.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Correlation Coefficient, r) | 0.9999[1] | Not explicitly stated, but method validated by collaborative trial[2][3] |
| Working Range | 4.64–37.6 ng/mL[1] | Concentrations including sensorial thresholds (0.20-0.25 µg/g) were studied[2] |
| Limit of Detection (LOD) | 1.53 ng/g[1] | Not explicitly stated, but sensorial thresholds are within working ranges[2] |
| Limit of Quantification (LOQ) | 4.64 ng/mL[4] | Not explicitly stated, but sensorial thresholds are within working ranges[2][5] |
| Recovery | 99.72 ± 2.34%[1][4] | Not explicitly stated, but the isotope dilution method corrects for recovery[2] |
| Precision (Repeatability, RSDr) | <2.46%[1] | 3% to 10%[2][3] |
| Precision (Intermediate Precision/Reproducibility, RSDR) | <2.87% (Intermediate Precision)[1] | 10% to about 30% (Reproducibility)[2][3] |
| Sample Matrix | Pig's liquid fat[1] | Pork fat[2] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the HPLC and GC-MS analysis of skatole.
HPLC with Fluorescence Detection Method
This method is adapted from a validated procedure for quantifying skatole in pig's liquid fat.[1]
a) Sample Preparation:
-
Melt adipose tissue samples to separate the liquid fat.
-
An aliquot of the liquid fat is fortified with an internal standard.
-
The sample is then subjected to an extraction procedure, typically with methanol.[6][7]
-
The extract is centrifuged, and the supernatant is filtered prior to injection into the HPLC system.
b) Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of organic solvent (e.g., acetonitrile) and water.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 285 nm and emission at 340 nm.[9]
-
Quantification: An external calibration curve is constructed using standard solutions of skatole at various concentrations.[1] The peak area of skatole in the sample is compared to the calibration curve to determine its concentration.[1]
GC-MS Method
This protocol is based on a method validated by a collaborative trial for the determination of boar taint compounds, including skatole, in pork tissue.[2][10][3]
a) Sample Preparation:
-
Obtain fat from pork tissue by melting and centrifugation.[2][5]
-
Spike an aliquot of the fat with an isotope-labeled internal standard (e.g., deuterated skatole) for quantification by isotope dilution.[2]
-
Purify the sample using size-exclusion chromatography (SEC).[2]
-
Evaporate the purified fraction and reconstitute it in a suitable solvent for GC-MS analysis.[5]
b) GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injection: Splitless injection is used.[2]
-
Column: A capillary column, such as one coated with 5%-phenyl-methylpolysiloxane, is employed for separation.[2]
-
Ionization: Electron Ionization (EI) at 70 eV.[2]
-
Detection: The mass spectrometer is operated in Single Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for skatole and its internal standard.[2][10]
-
Quantification: The concentration of skatole is determined by the ratio of the peak area of the native skatole to that of the isotope-labeled internal standard.[2]
Workflow and Pathway Visualizations
To aid in the understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a simplified logical relationship for method selection.
Caption: General Workflow for Analytical Method Validation.
Caption: Logical Considerations for Skatole Analysis Method Selection.
References
- 1. Enhanced HPLC Method for Boar Taint Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation by collaborative trial of a method for the determination by GC–MS and LC–MS/MS of boar taint marker compounds in pork tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation by collaborative trial of a method for the determination by GC-MS and LC-MS/MS of boar taint marker compounds in pork tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. pureportal.ilvo.be [pureportal.ilvo.be]
- 8. Development and validation of a method for simultaneous analysis of the boar taint compounds indole, skatole and androstenone in pig fat using liquid chromatography-multiple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 12. blog.brewerscience.com [blog.brewerscience.com]
Safety Operating Guide
Navigating the Safe Disposal of Skatole-d3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Skatole-d3, ensuring operational integrity and minimizing risk. While this compound is a deuterated form of Skatole (3-methylindole), its disposal should be managed with the same precautions as its non-deuterated counterpart, as outlined in the corresponding Safety Data Sheets (SDS).
Immediate Safety and Handling
Before beginning any disposal process, it is critical to be familiar with the hazards associated with Skatole. According to safety data sheets, Skatole is known to cause skin and serious eye irritation and may also cause respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side protection.[3]
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[3]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If handling in a way that generates dust or aerosols, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1]
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable waste disposal regulations.
-
Containerization:
-
Place this compound waste into a clearly labeled, sealed, and appropriate container for chemical waste.
-
The container should be kept in a designated, well-ventilated waste accumulation area.
-
-
Waste Collection:
-
Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular solid waste.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) and cleaning materials.
-
Dispose of all contaminated materials, including gloves, wipes, and empty containers, as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, collect the spillage.[1]
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.
-
For larger spills, follow your institution's established spill response protocol.
-
Quantitative Hazard Data
For quick reference, the following table summarizes the key hazard classifications for Skatole, the non-deuterated analogue of this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 / Category 3 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Skatole-d3
Essential Safety and Handling Guide for Skatole-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks. This compound, a deuterated form of Skatole (3-methylindole), should be handled with the same precautions as its non-deuterated counterpart due to their similar chemical properties.
Hazard Identification and Personal Protective Equipment (PPE)
Skatole is classified as a hazardous substance, and this compound should be treated with the same level of caution. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1]
Given these hazards, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene).Lab coat. | Not generally required if work is performed in a certified chemical fume hood. |
| Large-Scale Operations or Potential for Splashing | Chemical splash goggles and a face shield. | Chemical-resistant gloves.Chemical-resistant apron or coveralls. | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves.Chemical-resistant boots and suit or coveralls. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation. |
Operational and Handling Procedures
Adherence to proper operational procedures is critical to minimize the risk of exposure to this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For all procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to prevent inhalation of dust particles.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a stock solution, add the solvent to the this compound slowly to avoid splashing.
-
-
During Use:
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
If contact occurs, immediately follow the first aid procedures outlined below.
-
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all work surfaces and equipment used.
-
Remove PPE in the designated area, avoiding contamination of clean areas.
-
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur. |
Spill Response
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).
-
Scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.
-
Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and disposable lab coats, should be considered hazardous waste.
-
Containment: Place all contaminated items in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste container in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's EHS department for specific disposal procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
